Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
Description
Properties
IUPAC Name |
4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGCGOPKPCECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938064 | |
| Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-83-1 | |
| Record name | 3a,4,4a,7a,8,8a-Hexahydro-4,8-etheno-1H,3H-benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.2)oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
This whitepaper provides a comprehensive overview of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a pivotal building block in the development of advanced materials and therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and applications, supported by detailed experimental insights and data visualizations.
Core Compound Properties
This compound, with the CAS number 1719-83-1, is a rigid alicyclic compound characterized by a bicyclooctene core fused with two succinic anhydride groups.[1] This unique and robust molecular architecture makes it a valuable scaffold for chemical derivatization.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this dianhydride is presented below, offering a clear comparison of its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₆ | [2][3][] |
| Molecular Weight | 248.19 g/mol | [3][][5] |
| CAS Number | 1719-83-1 | [2][5] |
| Melting Point | >300 °C | [5] |
| IUPAC Name | 4,10-dioxatetracyclo[5.5.2.0²,⁶.0⁸,¹²]tetradec-13-ene-3,5,9,11-tetrone | [3] |
| Appearance | White to almost white powder/crystal | [6] |
| Purity | >98.0% (GC) | [6] |
| Solubility | Soluble in water | [7] |
Spectroscopic data are crucial for the structural elucidation and confirmation of this compound. Available spectral information includes ¹H NMR, ¹³C NMR, ATR-IR, Transmission IR, and Raman spectroscopy.[8][9] Mass spectrometry data is also available for this compound.[2][3]
Chemical Structure
The chemical structure of this compound is visualized below. This rigid, three-dimensional structure is a key contributor to the enhanced glass transition temperatures of polymers derived from it.[10]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Diels-Alder reaction.[11] A generalized experimental workflow for its synthesis and purification is outlined below.
Experimental Workflow: Synthesis and Purification
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a suitable diene such as benzene. The reaction is typically carried out in a high-boiling point solvent.
-
Diels-Alder Reaction: Heat the reaction mixture to reflux for several hours to facilitate the Diels-Alder cycloaddition. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with a cold solvent to remove unreacted starting materials.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent, such as acetic anhydride. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove residual solvent, and dry under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and FT-IR spectroscopy.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical and materials science.
-
Polymer Synthesis: It serves as a key monomer in the production of high-performance polyimides.[10][12] These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and microelectronics industries.[10] The rigid bicyclic structure of the dianhydride contributes to the high glass transition temperatures of the resulting polyimides.[10][12] It is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to polyimide films.[7][13][14]
-
Drug Development and Biomedical Applications: The intricate molecular structure of this dianhydride presents numerous possibilities for synthesizing pharmaceutical entities.[] It has been investigated as a core scaffold for developing non-covalent inhibitors of the SARS-CoV-2 main protease.[1] Derivatives have also shown potential in bioimaging due to their fluorescent properties.[1] Its role as a precursor is pivotal in creating advanced therapeutic agents for various conditions, including malignancies and inflammatory diseases.[]
-
Materials Science: This compound is utilized in the synthesis of metal-organic frameworks (MOFs) and metal-organic cages (MOCs).[1][15] These materials have high surface areas and are being explored for applications in carbon fixation by catalyzing the reaction of CO₂ and epoxides.[1] Additionally, it is employed in specialty coatings and encapsulants where resistance to high temperatures and harsh environments is crucial.[10]
References
- 1. ossila.com [ossila.com]
- 2. Bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylic acid dianhydride [webbook.nist.gov]
- 3. Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | C12H8O6 | CID 102679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo 2.2.2 oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 99 1719-83-1 [sigmaaldrich.com]
- 6. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydrid… [cymitquimica.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride(1719-83-1) 1H NMR spectrum [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. JP5666076B2 - Bicyclo [2.2.2] octane-2,3,5,6-tetracarboxylic dianhydride, its production method, said bicyclo [2.2.2] octane-2,3,5,6-tetracarboxylic Polyimide obtained from acid dianhydride and use thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride | 1719-83-1 [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. Katedra matematiky FPVaI UKF v Nitre [km.fpvai.ukf.sk]
An In-depth Technical Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (CAS: 1719-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, with the CAS registry number 1719-83-1, is a rigid, alicyclic dianhydride that serves as a versatile building block in advanced materials science and medicinal chemistry. Its unique bicyclic structure imparts exceptional thermal stability, enhanced solubility in organic solvents, and a robust scaffold for the synthesis of high-performance polyimides, metal-organic frameworks (MOFs), and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and insights into its emerging role in drug discovery.
Chemical and Physical Properties
This compound is a white to beige crystalline powder.[1] Its rigid, non-planar structure is a key determinant of the properties of polymers and frameworks derived from it.
| Property | Value | References |
| CAS Number | 1719-83-1 | [2] |
| Molecular Formula | C₁₂H₈O₆ | [2] |
| Molecular Weight | 248.19 g/mol | [2] |
| Appearance | White to beige powder | [1] |
| Melting Point | >300 °C | [1] |
| Boiling Point | 351.26 °C (estimated) | [3] |
| Water Solubility | Soluble | [3] |
| Storage Temperature | Store below +30°C | [1] |
Spectroscopic Data
The structural integrity of this compound has been confirmed through various spectroscopic techniques.
| Technique | Data Availability |
| ¹H NMR | Available[4] |
| ¹³C NMR | Available[5] |
| Infrared (IR) Spectroscopy | Available[6] |
| Mass Spectrometry (MS) | Available[7] |
Experimental Protocols
Synthesis of Polyimides
This compound is a key monomer in the synthesis of high-performance polyimides with enhanced solubility and thermal stability.[4]
Example Protocol for the Synthesis of BTD-MIMA Polyimide: [1]
-
Reaction Setup: A 50 mL three-necked flask is equipped with a mechanical stirrer and a nitrogen gas inlet.
-
Reactant Addition: 2 mmol of 4,4′-methylenebis(2-isopropyl-6-methylaniline) (MIMA) and 5 mL of nitrobenzene are added to the flask.
-
Dissolution: The mixture is stirred until the diamine is completely dissolved.
-
Dianhydride Addition: A solution of 2 mmol of this compound (BTD) in 5 mL of nitrobenzene is added to the stirred solution.
-
Initial Heating: The reaction mixture is heated to and maintained at 80 °C for 1 hour.
-
Catalyst and Further Heating: 4 mmol of pyridine is added, and the solution is heated to 120 °C. Subsequently, 4.0 mmol of benzoic acid is added, and the mixture is stirred at 150 °C for 3 hours.
-
Final Polymerization: The temperature is increased to and maintained at 200 °C for 24 hours.
-
Precipitation and Purification: The resulting polymer solution is poured into ethanol to precipitate the polyimide. The product is filtered, washed multiple times with ethanol, and dried in a vacuum oven at 200 °C overnight.
Synthesis of Metal-Organic Frameworks (MOFs)
The rigid structure of this compound makes it an excellent precursor for ligands used in the synthesis of porous MOFs.[8]
Example Protocol for Ligand Synthesis (L1): [8]
-
Reactant Mixture: A mixture of 20 mmol (3.62 g) of 5-aminoisophthalic acid and 10 mmol (2.48 g) of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride is prepared.
-
Solvent Addition: 100 mL of acetic acid is added to the mixture.
-
Reflux: The solution is heated to reflux and maintained for 12 hours.
-
Isolation and Purification: The resulting white powder is filtered and washed twice with water. The ligand (L1) is used without further purification.
Example Protocol for MOF Synthesis (1): [8]
-
Reactant Mixture: A mixture of the synthesized ligand L1 (0.054 g, 0.1 mmol) and ZnCl₂ (0.044 g, 0.33 mmol) is prepared.
-
Solvent System: The mixture is added to a mixed solution of 5 mL DMF, 6 mL methanol, and 0.5 mL water.
-
Crystallization: The solution is placed in a 25 mL Teflon-lined Parr vessel and incubated at room temperature for 1 month to yield crystals of the MOF.
Applications in Drug Development
The rigid bicyclic scaffold of this dianhydride has been explored for the development of novel therapeutic agents. Notably, derivatives have been synthesized and evaluated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.
A derivative of this compound, compound 11a , has demonstrated inhibitory activity against SARS-CoV-2 3CLpro with an IC₅₀ value of 102.2 µM.[9][10] This finding highlights the potential of this scaffold in the design of new antiviral drugs. The design strategy involves using the rigid bicyclic core to mimic the conformation of known protease inhibitors, thereby providing a starting point for further optimization.[9]
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] It should be stored in a dry, cool, and well-ventilated place, away from moisture and oxidizing agents.[11]
Conclusion
This compound is a valuable and versatile chemical building block with significant applications in materials science and a promising future in drug discovery. Its rigid bicyclic structure provides a unique combination of properties that enable the synthesis of high-performance materials and novel therapeutic scaffolds. The detailed protocols and data presented in this guide are intended to facilitate further research and development utilizing this remarkable compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190085132A1 - Polyimide, dianhydride monomers, and polymers, methods of making and uses thereof - Google Patents [patents.google.com]
- 4. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride(1719-83-1) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride(1719-83-1) IR Spectrum [chemicalbook.com]
- 7. Bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylic acid dianhydride [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | C12H8O6 | CID 102679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is a polycyclic organic compound that has garnered significant interest in the fields of polymer chemistry and medicinal chemistry. Its rigid, three-dimensional bicyclic structure imparts unique properties to materials derived from it, such as high thermal stability and solubility. This dianhydride serves as a key building block for high-performance polyimides and as a molecular scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, and applications.
Physical and Chemical Properties
This compound is a white to off-white crystalline powder. It is sensitive to moisture and should be stored in a dry environment. While soluble in water, it is generally more soluble in polar aprotic solvents, which is advantageous for its use in polymerization reactions.[1]
Physical Properties
A summary of the key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₆ | --INVALID-LINK-- |
| Molecular Weight | 248.19 g/mol | --INVALID-LINK-- |
| Melting Point | >300 °C | --INVALID-LINK-- |
| Appearance | White to cream crystals or powder | --INVALID-LINK-- |
| Solubility | Soluble in water. Soluble in aprotic and protic polar solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | [1] |
Chemical Properties
The chemical behavior of this compound is largely dictated by the two anhydride functional groups and the carbon-carbon double bond within its bicyclic structure.
| Property | Description |
| Reactivity | The anhydride groups are susceptible to nucleophilic attack, readily reacting with amines and alcohols to form polyamic acids and polyamic esters, respectively. These are precursors to polyimides. The double bond can undergo various addition reactions. |
| Stability | The compound is stable under normal conditions but is moisture-sensitive, leading to hydrolysis of the anhydride groups to form the corresponding tetracarboxylic acid. It is incompatible with strong oxidizing agents, strong acids, and strong bases. |
| IUPAC Name | 4,10-dioxatetracyclo[5.5.2.0²,⁶.0⁸,¹²]tetradec-13-ene-3,5,9,11-tetrone |
| CAS Number | 1719-83-1 |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through a Diels-Alder reaction. A common method involves the reaction of maleic anhydride with a suitable diene. For instance, it can be synthesized via a double Diels-Alder reaction between a 2-pyrone derivative and maleic anhydride.[2][3]
Representative Synthesis Protocol (Diels-Alder Reaction)
This protocol is a generalized representation based on the Diels-Alder synthesis of related bicyclo[2.2.2]octene derivatives.[2]
-
Reaction Setup: A mixture of a 2H-pyran-2-one derivative (1 mmol) and maleic anhydride (4 mmol) is refluxed in a high-boiling solvent such as 1,2,3,4-tetrahydronaphthalene (tetralin) (3 mL).
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. Methanol is added to precipitate the solid product. The precipitate is then collected by filtration and washed with methanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/water).
Characterization
The structure and purity of this compound are typically confirmed using a variety of spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Key Observations and Assignments |
| ¹H NMR | Signals corresponding to the olefinic protons of the double bond are observed around δ 6.0-6.6 ppm. The protons on the bicyclic scaffold appear at distinct chemical shifts, often as multiplets, in the upfield region. The integration of these signals confirms the proton count of the molecule. |
| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbons of the anhydride groups in the range of δ 168-172 ppm. The olefinic carbons of the double bond typically appear around δ 132-136 ppm. The remaining signals correspond to the sp³-hybridized carbons of the bicyclic framework. |
| FTIR (KBr) | Strong absorption bands characteristic of the anhydride functional groups are observed around 1850 cm⁻¹ and 1780 cm⁻¹ (C=O stretching). A peak around 1220 cm⁻¹ corresponds to the C-O-C stretching of the anhydride. The C=C stretching of the double bond may be observed around 1630 cm⁻¹. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (248.19 g/mol ). Fragmentation patterns can provide further structural information. |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using the KBr pellet technique. The sample is mixed with KBr powder and pressed into a thin pellet for analysis.
-
X-ray Crystallography: Single crystal X-ray diffraction is a powerful technique to unequivocally determine the three-dimensional structure of the molecule. A suitable crystal is mounted on a diffractometer, and the diffraction pattern is collected and analyzed to solve the crystal structure.[4]
Applications in Research and Development
High-Performance Polyimides
A primary application of this compound is in the synthesis of polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid and non-planar bicyclic structure of the dianhydride into the polymer backbone can enhance solubility and processability compared to fully aromatic polyimides, without compromising their desirable thermal properties.[1][5]
The following is a representative two-step method for the synthesis of polyimides.[5]
-
Poly(amic acid) Formation: In a nitrogen atmosphere, an aromatic diamine (2 mmol) is dissolved in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP). This compound (2 mmol) is then added to the solution. The mixture is stirred at room temperature for several hours to form the poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then thermally treated in a vacuum oven with a staged heating program, for example, heating to 100 °C, 200 °C, and finally 300 °C, holding at each temperature for a specified time to effect the cyclization to the polyimide.
Drug Development: SARS-CoV-2 Main Protease Inhibitors
The rigid bicyclo[2.2.2]octene scaffold has been identified as a promising core structure for the design of non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral replication.[6][7][8] Derivatives of this compound can be synthesized to mimic the pharmacophore of known protease inhibitors. The rigid nature of the scaffold allows for precise positioning of functional groups to interact with the active site of the protease.
Conclusion
This compound is a versatile and valuable compound with significant potential in both materials science and drug discovery. Its unique structural features provide a foundation for the creation of advanced polymers with superior properties and for the design of novel therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this important chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a valuable building block in the development of high-performance polymers and specialty chemicals. The core of this synthesis lies in a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.
Core Synthesis Pathway: Diels-Alder Reaction
The primary and most direct route to this compound involves a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This reaction joins a conjugated diene with a dienophile. In this specific synthesis, a cyclohexadiene derivative acts as the diene, and maleic anhydride serves as the dienophile.
A plausible and documented pathway involves the reaction of 3,5-cyclohexadiene-1,2-trans-dicarboxylic acid with maleic anhydride. An alternative starting material mentioned in patent literature is the use of 1,2-dihydrophthalic acid, which can be derived from 1,3-cyclohexadiene, in a reaction with maleic acid.
The general transformation can be visualized as the formation of the bicyclic ring system through the concerted movement of electrons from the diene and dienophile, resulting in the creation of a new six-membered ring.
Experimental Protocol
While a variety of related Diels-Alder reactions are documented, this section outlines a generalized experimental protocol based on established chemical principles for the synthesis of this compound.
Materials:
-
3,5-Cyclohexadiene-1,2-dicarboxylic acid (or a suitable precursor like 1,3-cyclohexadiene)
-
Maleic anhydride
-
High-boiling point solvent (e.g., xylene, toluene)
-
Anhydrous acetic anhydride (for dehydration step)
Procedure:
-
Diels-Alder Adduct Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclohexadiene derivative in a minimal amount of a high-boiling point solvent.
-
Add a stoichiometric equivalent of maleic anhydride to the solution.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct, the tetracarboxylic acid, may precipitate out of the solution.
-
-
Dehydration to Dianhydride:
-
Isolate the tetracarboxylic acid intermediate by filtration.
-
To form the dianhydride, the tetracarboxylic acid is heated in the presence of a dehydrating agent, such as an excess of acetic anhydride.
-
The mixture is heated to reflux until the conversion to the dianhydride is complete.
-
Upon cooling, the this compound will crystallize.
-
-
Purification:
-
The crude product is collected by filtration and washed with a suitable solvent (e.g., cold, dry ether) to remove any unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Data Presentation
The following tables summarize key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-55 |
| 1,3-Cyclohexadiene | C₆H₈ | 80.13 | -89 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈O₆ |
| Molar Mass ( g/mol ) | 248.19 |
| Appearance | White to off-white crystalline powder |
| Melting Point (°C) | >300 |
| Solubility | Soluble in polar organic solvents |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR | Signals corresponding to olefinic, bridgehead, and anhydride ring protons. |
| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons of the bicyclic framework. |
| IR (Infrared) | Strong characteristic anhydride C=O stretching bands around 1780 and 1850 cm⁻¹. |
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Spectroscopic and Synthetic Profile of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data, and synthetic and analytical methodologies for Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride. This information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile bicyclic compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |
| ~6.27 | m | Olefinic Protons (H-7, H-8) | - | [1] |
| ~3.60 | m | Bridgehead Protons (H-1, H-4) | - | [1] |
| ~3.52 | m | Methine Protons (H-2, H-3, H-5, H-6) | - | [1] |
Note: The chemical shifts are reported for the bicyclic moiety within a polyimide backbone and may vary for the pure dianhydride.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| Data not available in the searched literature | - | DMSO-d6 |
Note: While the availability of ¹³C NMR data in DMSO-d6 is mentioned in the literature, specific peak assignments were not found.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Sample Preparation |
| 3470 | s, b | O-H stretch (trace water) | KBr Pellet |
| 2980 | s | C-H stretch (aliphatic) | KBr Pellet |
| 1784 | m | C=O stretch (anhydride, symmetric) | KBr Pellet |
| 1717 | s | C=O stretch (anhydride, asymmetric) | KBr Pellet |
| 1456 | s | C-H bend | KBr Pellet |
| 1378 | s | C-H bend | KBr Pellet |
| 1188 | s | C-O stretch (anhydride) | KBr Pellet |
| 937 | m | C-H bend (out-of-plane) | KBr Pellet |
| 795 | s | C-H bend (out-of-plane) | KBr Pellet |
| 757 | s | C-H bend (out-of-plane) | KBr Pellet |
| 682 | s | - | KBr Pellet |
Table 4: Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment | Ionization Method |
| 248 | [M]⁺ | Molecular Ion | Electron Ionization (EI) |
| Detailed fragmentation data not available in the searched literature | - | - | EI |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound is through a Diels-Alder reaction. A general procedure is outlined below.[2]
Materials:
-
Maleic anhydride
-
A suitable diene (e.g., generated in situ from a precursor)
-
High-boiling solvent (e.g., toluene, xylene, or tetralin)
Procedure:
-
A solution of maleic anhydride and the diene is prepared in a high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (typically between 180-200 °C) and maintained at this temperature for several hours.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by filtration and washed with a suitable solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d6) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment is recorded prior to the sample measurement.
Mass Spectrometry (MS):
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Instrumentation: The sample is introduced into the ion source of a mass spectrometer, where it is bombarded with a high-energy electron beam.
-
Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of the synthesized product.
References
A Technical Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is a rigid, alicyclic dianhydride monomer that serves as a critical building block in the synthesis of advanced materials and complex organic molecules. Its unique three-dimensional structure imparts desirable properties, such as high thermal stability and enhanced solubility, to the resulting polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this versatile compound, with a focus on its use in the development of high-performance polyimides, metal-organic frameworks (MOFs), and as a molecular scaffold in drug discovery, notably in the design of inhibitors for the SARS-CoV-2 main protease. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.
Core Compound Properties
This compound, also known by its CAS number 1719-83-1, is a white to off-white crystalline powder. Its rigid bicyclic structure is a key feature that influences the properties of materials derived from it.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₆ | |
| Molecular Weight | 248.19 g/mol | |
| CAS Number | 1719-83-1 | |
| Melting Point | >300 °C | |
| Purity | Typically >98.0% (after sublimation) | [1] |
| Appearance | White to almost white powder/crystal | [1] |
Crystallographic Data
Single-crystal X-ray diffraction has been used to determine the structure of this compound, revealing a three-dimensional network stabilized by weak C-H···O interactions.[1]
| Crystal Data | Value |
| Formula | C₁₂H₈O₆ |
| Molecular Weight | 248.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.627 (2) Å |
| b | 13.877 (3) Å |
| c | 9.823 (2) Å |
| β | 100.68 (2)° |
| Volume | 1021.7 (4) ų |
| Z | 4 |
Refinement data: R[F² > 2σ(F²)] = 0.042, wR(F²) = 0.099, S = 1.01.[2]
Spectroscopic Data
Synthesis of this compound
The primary route for the synthesis of this dianhydride is a double Diels-Alder cycloaddition reaction between a 2H-pyran-2-one derivative and maleic anhydride.[1] The reaction proceeds thermally without the need for a catalyst.[4]
References
An In-depth Technical Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTA) is a rigid, alicyclic dianhydride monomer that serves as a critical building block in advanced materials science and medicinal chemistry. Its unique three-dimensional structure is pivotal in the synthesis of high-performance polymers, such as polyimides, imparting exceptional thermal stability and mechanical strength.[1] The rigid bicyclooctene core also makes it a robust molecular scaffold for derivatization in drug discovery, notably in the development of novel protease inhibitors.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and data.
Physicochemical and Structural Properties
BTA is a white to cream-colored crystalline powder.[4] Its rigid, non-planar structure is a key determinant of the properties of polymers derived from it, often leading to increased solubility and high glass transition temperatures.[5]
Quantitative Data Summary
The fundamental physicochemical and crystallographic data for this compound are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₆ | [5][6][7][8][9] |
| Molecular Weight | 248.19 g/mol | [5][6][7][8][9] |
| CAS Number | 1719-83-1 | [5][8][9] |
| Melting Point | >300 °C | [5] |
| Appearance | White to cream crystals or powder | [4] |
Table 2: Crystallographic Data [10]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.627 (2) Å |
| b | 13.877 (3) Å |
| c | 9.823 (2) Å |
| β | 100.68 (2)° |
| Volume | 1021.7 (4) ų |
| Z | 4 |
Table 3: Spectroscopic Data
| Technique | Peak Assignments | Reference |
| ¹H-NMR | Signals around δ 3.52, 3.60, and 6.27 ppm are attributed to protons on the bicyclic moiety. | [5] |
| ¹³C-NMR | Spectra available from commercial suppliers. | [7] |
| FTIR | Spectra available from commercial suppliers. | [7] |
Synthesis of this compound
Experimental Protocol: Diels-Alder Cycloaddition (Representative)
-
Reactant Preparation : In a flame-dried round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dienophile (e.g., maleic anhydride) in a suitable high-boiling point solvent such as xylene.[6][11]
-
Reaction Initiation : Add the diene to the flask. Heat the reaction mixture to reflux (approximately 140-200°C, depending on the solvent and reactants) to initiate the cycloaddition.[8][11]
-
Reaction Monitoring : Maintain reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Product Isolation : Upon completion, allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization of the product.[11]
-
Purification : Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a cold, non-polar solvent (e.g., ethyl acetate/hexane mixture) to remove unreacted starting materials and impurities.[11][12]
-
Drying : Dry the purified product under a vacuum to obtain the final this compound.
An unintentional synthesis has also been reported where the compound was isolated as colorless prism crystals from an aqueous solution containing its corresponding tetracarboxylic acid and zinc nitrate, heated at 50°C.[10][13]
Caption: General workflow for the Diels-Alder synthesis of the target dianhydride.
Applications in Polymer Chemistry
BTA is extensively used as a monomer for the synthesis of high-performance polyimides. These polymers are sought after in the aerospace and electronics industries for their excellent thermal stability, chemical resistance, and desirable mechanical properties.[14][15]
Experimental Protocol: Two-Step Polyimide Synthesis
This common method involves the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization.
-
Poly(amic acid) Synthesis :
-
Dissolve a diamine monomer (e.g., 2 mmol of 4,4'-(hexafluoroisopropylidene)dianiline [HFA]) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere at room temperature.[5]
-
Once the diamine is fully dissolved, add an equimolar amount of this compound (2 mmol) to the solution.[5]
-
Stir the mixture at a controlled temperature (e.g., 0°C or room temperature) for 24 hours to form the poly(amic acid) solution.[5][14]
-
-
Chemical Imidization :
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., 8 mmol of acetic anhydride) and a catalyst (e.g., 8 mmol of pyridine).[14]
-
Heat the mixture under vigorous stirring (e.g., at 80°C) for several hours (e.g., 24 hours) to facilitate the conversion of the amic acid groups to imide rings.[5][14]
-
-
Polymer Isolation :
Caption: A typical two-step process for synthesizing polyimides using BTA.
Applications in Drug Development
The rigid bicyclic structure of BTA makes it an attractive scaffold for designing enzyme inhibitors. Its derivatization allows for the precise spatial arrangement of functional groups that can interact with the active sites of biological targets.
Scaffold for SARS-CoV-2 Protease Inhibitors
Research has shown that derivatives of BTA can act as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication. An inhibitor synthesized from the BTA core demonstrated effectiveness with a half-maximal inhibitory concentration (IC₅₀) of 102.2 µM in inhibition assays.[2][3] The succinimide derivatives of BTA have also been noted for their fluorescent properties, suggesting potential applications in bioimaging to monitor biological activity.[2][3]
Caption: Logical relationship of BTA as a core scaffold for inhibiting viral enzymes.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. The Diels-Alder Reaction [cs.gordon.edu]
- 5. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on this compound [mdpi.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. ijche.com [ijche.com]
- 15. US20190085132A1 - Polyimide, dianhydride monomers, and polymers, methods of making and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD), a key building block in advanced materials and organic synthesis.
Core Chemical Identity and Synonyms
This compound, commonly abbreviated as BTD, is a rigid alicyclic dianhydride monomer. Its unique strained bicyclic structure imparts desirable properties to the polymers derived from it, including high thermal stability and solubility in organic solvents. A comprehensive list of its synonyms and identifiers is provided in the table below for clear identification and cross-referencing in research and procurement.
| Identifier Type | Identifier |
| Common Name | This compound |
| Acronym | BTD |
| IUPAC Name | 4,10-dioxatetracyclo[5.5.2.0²,⁶.0⁸,¹²]tetradec-13-ene-3,5,9,11-tetrone[1][][3] |
| CAS Number | 1719-83-1[1][4][5] |
| EC Number | 217-009-2[1][6] |
| Molecular Formula | C₁₂H₈O₆[1][4] |
| Molecular Weight | 248.19 g/mol [1][4] |
| InChI | InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H[1] |
| InChIKey | XLOGCGOPKPCECW-UHFFFAOYSA-N[1] |
| SMILES | C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O[1][4] |
| Depositor-Supplied Synonyms | Bicyclo(2.2.2)oct-7-ene-2,3:5,6-tetracarboxylic dianhydride, Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride, 4,4a,8,8a-Tetrahydro-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7(3aH,7aH)-tetraone, 4,8-Etheno-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, 3a,4,4a,7a,8,8a-hexahydro-[1][4] |
Physicochemical Properties and Characterization Data
BTD is a white to cream-colored crystalline powder.[3] Key physicochemical properties are summarized below.
| Property | Value |
| Melting Point | >300 °C (lit.) |
| Solubility | Soluble in organic solvents such as N-methyl-2-pyrrolidone (NMP).[1] |
| Purity | Commercially available in purities of 97% or higher.[3] |
Characterization of BTD is typically performed using standard analytical techniques. Spectral data is available for reference in various databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for structural confirmation.[4]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra can be used to identify the characteristic anhydride functional groups.[4]
-
Raman Spectroscopy: Raman spectra provide complementary vibrational information.[4]
Experimental Protocols: Synthesis of High-Performance Polyimides
BTD is a valuable monomer for the synthesis of high-performance polyimides with enhanced solubility and thermal properties. The following is a detailed protocol for the synthesis of a polyimide derived from BTD and 4,4'-(Hexafluoroisopropylidene)dianiline (HFA), designated as BTD-HFA.[1]
Materials:
-
This compound (BTD)
-
4,4'-(Hexafluoroisopropylidene)dianiline (HFA)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Pyridine
-
Benzoic Acid
-
Ethanol
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a 50 mL three-necked flask equipped with a nitrogen gas inlet and a mechanical stirrer, dissolve 2 mmol of HFA diamine in 5 mL of NMP.
-
Once the diamine is fully dissolved, add 2 mmol of BTD dianhydride, 150 mg of LiCl, and an additional 5 mL of NMP to the solution.
-
Stir the reaction mixture at room temperature for 14 hours under a continuous nitrogen flow to form the poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add 4 mmol of pyridine.
-
Heat the mixture to 80 °C and maintain for 1 hour.
-
Slowly increase the temperature to 120 °C and add 4.0 mmol of benzoic acid.
-
Further, increase the temperature to 190 °C and maintain for 24 hours to complete the imidization process.
Step 3: Polymer Precipitation and Purification
-
Pour the resulting polymeric solution into ethanol to precipitate the polyimide.
-
Wash the obtained polymer multiple times with ethanol.
-
Dry the purified polymer in a vacuum oven at 200 °C overnight.
Quantitative Data on BTD-Based Polyimides
The incorporation of the rigid and non-planar BTD monomer into the polyimide backbone significantly influences the material's properties. Below is a summary of key quantitative data for a series of polyimides synthesized from BTD and various rigid diamines.[1]
| Polyimide | Diamine Structure | Number Average Molecular Weight (Mn) (kDa) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) |
| BTD-MIMA | 4,4′-Methylenebis(2-isopropyl-6-methylaniline) | 70 | 272 | 430 |
| BTD-HFA | 4,4′-(Hexafluoroisopropylidene)dianiline | 39 | 300 | >400 |
| BTD-FND | 4,4′-(9-Fluorenylidene)dianiline | 55 | 355 | >400 |
| BTD-TPM | 4,4′-Diaminotriphenylmethane | 62 | 295 | >400 |
Experimental and Logical Workflows
The synthesis of polyimides from BTD is a multi-step process that can be visualized as a clear workflow. The following diagram illustrates the general two-step synthesis method.
Caption: General workflow for the two-step synthesis of polyimides from BTD.
Signaling Pathways and Drug Development Applications
Currently, there is no established direct role of this compound (BTD) in biological signaling pathways. Its primary applications lie within materials science and polymer chemistry.
However, the rigid BTD scaffold is being explored as a core structure in the design of novel bioactive molecules. For instance, derivatives of BTD have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. An inhibitor derived from BTD demonstrated a half-maximal inhibitory concentration (IC₅₀) of 102.2 µM in in-vitro assays.[5] This suggests that the BTD framework can be functionalized to create compounds with specific biological activities, opening avenues for its use in drug discovery and development. The workflow for such an application can be conceptualized as follows.
Caption: Conceptual workflow for utilizing BTD in drug discovery.
References
Crystal Structure of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A Technical Guide
This technical guide provides a comprehensive overview of the crystal structure of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, targeting researchers, scientists, and professionals in drug development. This document outlines the crystallographic data, experimental protocols for its synthesis and structure determination, and potential applications.
Introduction
This compound is a rigid, bicyclic molecule that serves as a valuable building block in organic synthesis. Its unique three-dimensional structure makes it a key component in the production of high-performance polymers such as polyimides, which exhibit exceptional thermal stability and mechanical strength. These properties are crucial for applications in aerospace, microelectronics, and advanced composite materials. Furthermore, its rigid scaffold is being explored for the development of novel therapeutic agents, including inhibitors for enzymes like the SARS-CoV-2 main protease. An accurate understanding of its crystal structure is fundamental for structure-based drug design and the rational design of new materials.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/n. The key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value[1] |
| Empirical Formula | C₁₂H₈O₆ |
| Formula Weight | 248.18 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit cell dimensions | |
| a | 7.627(2) Å |
| b | 13.877(3) Å |
| c | 9.823(2) Å |
| α | 90° |
| β | 100.68(2)° |
| γ | 90° |
| Volume | 1021.7(4) ų |
| Z | 4 |
| Calculated Density | 1.613 Mg/m³ |
| Absorption Coefficient | 0.133 mm⁻¹ |
| F(000) | 512 |
| Data collection | |
| Diffractometer | Bruker SMART CCD area detector |
| Reflections collected | 11412 |
| Independent reflections | 2119 [R(int) = 0.0512] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2119 / 0 / 164 |
| Goodness-of-fit on F² | 1.013 |
| Final R indices [I>2σ(I)] | R1 = 0.0423, wR2 = 0.0991 |
| R indices (all data) | R1 = 0.0683, wR2 = 0.1085 |
| Largest diff. peak and hole | 0.213 and -0.163 e.Å⁻³ |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through a Diels-Alder reaction between maleic anhydride and benzene. The following is a generalized protocol for this synthesis.
Materials:
-
Maleic anhydride
-
Benzene (reagent grade)
-
Anhydrous aluminum chloride (AlCl₃) as a catalyst (optional, for improved yield)
-
Dry toluene or xylene as a high-boiling solvent
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride in a minimal amount of dry, high-boiling solvent like toluene or xylene.
-
Add benzene to the flask. The molar ratio of maleic anhydride to benzene should be approximately 1:1.2.
-
If using a catalyst, slowly add anhydrous aluminum chloride to the reaction mixture while stirring. The reaction is exothermic, so the addition should be controlled.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to ensure completion.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid. This will hydrolyze any remaining catalyst and separate the organic layer.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of acetic anhydride and toluene.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through various crystallization techniques. The crystals used for the data presented in this guide were obtained serendipitously from an aqueous solution.[1] A general approach for recrystallization is as follows:
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., acetic anhydride/toluene, acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Beaker
-
Filter paper
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent or solvent mixture at an elevated temperature.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further crystal growth, the solution can be placed in a refrigerator or a cold bath.
-
The formation of crystals should be observed over a period of hours to days.
-
Once a sufficient number of well-formed crystals are present, they can be isolated by filtration.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. The general workflow for such an experiment is outlined below and visualized in the subsequent diagram.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker SMART CCD area detector)
-
X-ray source (e.g., Mo Kα radiation)
-
Goniometer head
-
Cryostream (for low-temperature data collection, if necessary)
-
Computer with data collection and processing software (e.g., SHELXTL)
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam. A stream of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffractometer rotates the crystal to collect diffraction data from all possible orientations. The diffracted X-rays are detected by an area detector.
-
Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of unique reflection data.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.
Caption: Workflow for Crystal Structure Determination.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound. The presented crystallographic data and experimental protocols offer valuable information for researchers working on the synthesis of advanced materials and the development of new therapeutic agents. The rigid and well-defined structure of this molecule, as elucidated by X-ray crystallography, provides a solid foundation for its application in various fields of chemistry and materials science.
References
Unveiling the Thermal Characteristics of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDT). While data on the monomer itself is limited, its significant contribution to the thermal stability of resulting polyimides is well-documented. This paper will focus on the thermal characteristics of these high-performance polymers and provide generalized experimental protocols for their analysis.
Core Thermal Properties
This compound is a key building block in the synthesis of high-performance polyimides. Its rigid, bicyclic structure is instrumental in imparting exceptional thermal stability to the polymers it forms.
Melting Point of the Monomer
The melting point of this compound is reported to be above 300 °C, with some sources citing a specific value of 382 °C.[1] This high melting point is indicative of the molecule's inherent thermal stability.
Thermal Properties of BCDT-Derived Polyimides
Polyimides synthesized from BCDT exhibit excellent thermal properties, making them suitable for applications in aerospace, microelectronics, and advanced composite materials.[1] These polymers are known for their high thermal stability and high glass transition temperatures (Tg).
| Property | Value | References |
| Decomposition Temperature (Td) | Generally above 400 °C | [2] |
| 5% Weight Loss Temperature | Over 450 °C | [3] |
| Glass Transition Temperature (Tg) | 272 °C to over 380 °C | [2][3] |
The introduction of the rigid and non-planar alicyclic structure of BCDT into the polymer backbone increases chain stiffness and inhibits efficient chain packing. This molecular architecture is a key factor in the high glass transition temperatures observed in these polyimides.
Experimental Protocols for Thermal Analysis
The primary techniques for evaluating the thermal properties of BCDT and its derived polyimides are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental conditions can vary, the following sections outline generalized protocols based on common practices for analyzing dianhydride monomers and polyimides.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature of a material.
Objective: To measure the weight loss of the sample as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer.
Typical Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve, which plots weight percentage versus temperature, is analyzed to determine the onset of decomposition and the temperature at specific weight loss percentages (e.g., 5% weight loss).
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg) and melting point (Tm).
Objective: To determine the glass transition temperature and melting point of the sample.
Instrumentation: A differential scanning calorimeter.
Typical Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating and Cooling Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 25 °C) to a temperature above its expected transitions (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Analysis: The glass transition temperature (Tg) is typically determined from the midpoint of the step transition in the heat flow curve of the second heating scan. The melting point (Tm) is identified as the peak of the endothermic transition. For the BCDT-derived polyimides, a melting peak is generally not observed, indicating their amorphous nature.[2]
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the thermal characterization of a polymer monomer and its resulting polymer.
Caption: Workflow for thermal property characterization.
References
Methodological & Application
Application Notes and Protocols: Synthesis of High-Performance Polyimides Using Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BOTA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, hereafter referred to as BOTA, is a versatile monomer for the synthesis of advanced polyimides. Its unique bicyclic structure imparts a combination of desirable properties to the resulting polymers, including high thermal stability, good solubility in organic solvents, and excellent mechanical characteristics. These polyimides are promising materials for a range of applications, including aerospace, microelectronics, and gas separation membranes.[1][2][3]
These application notes provide a detailed overview of the synthesis of polyimides from BOTA, including experimental protocols for polymerization and characterization, as well as a summary of the key properties of BOTA-based polyimides.
Chemical Structures
References
Application Notes & Protocols: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride for High-Performance Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) is a key alicyclic dianhydride monomer used in the synthesis of high-performance polyimides.[1] Its rigid and non-planar bicyclic structure imparts unique properties to the resulting polymers, including exceptional thermal stability, high glass transition temperatures, good solubility in organic solvents, and optical transparency.[2][3][4] These characteristics make BTD-based polyimides highly desirable for advanced applications in aerospace, microelectronics, gas separation membranes, and specialty coatings.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers using BTD as a monomer.
Monomer Specifications
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 1719-83-1 | [6][7] |
| Molecular Formula | C₁₂H₈O₆ | [5][6] |
| Molecular Weight | 248.19 g/mol | [5][6] |
| Purity | >99% | [8] |
| Melting Point | >300 °C | [6] |
Chemical Structure of the Monomer
Caption: Chemical structure of this compound.
Application I: Synthesis of High-Performance Polyimides
BTD can be polymerized with various aromatic diamines to produce polyimides with tailored properties. The choice of diamine significantly influences the final characteristics of the polymer, such as solubility, thermal stability, and mechanical strength.
General Polymerization Scheme
The synthesis is typically a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to yield the final polyimide.
Caption: General two-step polymerization process for BTD-based polyimides.
Experimental Protocols
Herein are two detailed protocols for the synthesis of BTD-based polyimides with different diamines, resulting in polymers with distinct properties.
Protocol 1: Synthesis of BTD-HFA Polyimide
This protocol describes the synthesis of a polyimide from BTD and 4,4'-(hexafluoroisopropylidene)dianiline (HFA).
-
Materials:
-
This compound (BTD)
-
4,4'-(hexafluoroisopropylidene)dianiline (HFA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Benzoic acid
-
Ethanol
-
-
Procedure:
-
In a reaction vessel, dissolve 2 mmol of HFA in 5 mL of NMP.
-
Once the diamine is fully dissolved, add 2 mmol of BTD, 150 mg of LiCl, and an additional 5 mL of NMP to the solution.
-
Stir the mixture at room temperature for 14 hours to form the poly(amic acid).
-
For chemical imidization, add 4 mmol of pyridine to the solution and heat the mixture at 80 °C for 1 hour.
-
Slowly increase the temperature to 120 °C and add 4.0 mmol of benzoic acid.
-
Continue to raise the temperature and maintain it at 190 °C for 24 hours.
-
Precipitate the resulting polymer by pouring the solution into ethanol.
-
Wash the polymer product thoroughly with ethanol and dry it in a vacuum oven at 200 °C overnight.[2]
-
Protocol 2: Synthesis of BTD-MIMA Polyimide
This protocol details the synthesis of a polyimide using BTD and 4,4'-methylenebis(2-isopropyl-6-methylaniline) (MIMA).
-
Materials:
-
This compound (BTD)
-
4,4'-methylenebis(2-isopropyl-6-methylaniline) (MIMA)
-
Nitrobenzene
-
Pyridine
-
Benzoic acid
-
Ethanol
-
-
Procedure:
-
Dissolve 2 mmol of MIMA in 5 mL of nitrobenzene in a reaction vessel.
-
Add 2 mmol of BTD to the stirred solution and heat the mixture to 80 °C for 1 hour.
-
Add 4 mmol of pyridine and increase the temperature to 120 °C.
-
Introduce 4.0 mmol of benzoic acid and stir the mixture at 150 °C for 3 hours.
-
Finally, raise the temperature to 200 °C and maintain it for 24 hours.
-
Pour the polymer solution into ethanol to precipitate the product.
-
Filter and wash the obtained polymer multiple times with ethanol.
-
Dry the final BTD-MIMA polymer in a vacuum oven at 200 °C overnight.[2]
-
Application II: Polymer Characterization and Performance Data
The resulting BTD-based polyimides can be characterized to determine their molecular weight, thermal properties, and other performance metrics.
Characterization Workflow
Caption: A typical workflow for the characterization of BTD-based polyimides.
Performance Data of BTD-Based Polyimides
The properties of polyimides derived from BTD and various diamines are summarized below. These polymers are noted for their high thermal stability and glass transition temperatures.[2][3]
| Polymer ID | Diamine Used | Mn (kDa) | TGA (Td, 5% wt loss, °C) | Tg (°C) | Solubility |
| BTD-MIMA | 4,4'-methylenebis(2-isopropyl-6-methylaniline) | 39-70 | > 430 | 272-355 | Soluble in organic solvents |
| BTD-HFA | 4,4'-(hexafluoroisopropylidene)dianiline | 39-70 | > 430 | 272-355 | Soluble in organic solvents |
| BTD-FND | 4,4'-(9-fluorenylidene)dianiline | 39-70 | > 430 | > 350 | Soluble in organic solvents |
| BTD-TPM | 4,4'-diaminotriphenylmethane | 39-70 | > 430 | 272-355 | Soluble in organic solvents |
Data compiled from references[2][3].
Key Performance Highlights:
-
Thermal Stability: All listed BTD-based polyimides exhibit high thermal stability, with the onset of thermal decomposition occurring above 430 °C.[2]
-
High Glass Transition Temperature (Tg): The glass transition temperatures for these polymers are generally high, ranging from 272 °C to over 350 °C, indicating their suitability for high-temperature applications.[2][3]
-
Solubility: A significant advantage of these alicyclic polyimides is their solubility in common organic solvents, which facilitates processing and film formation.[2]
-
Optical Properties: Polyimides derived from BTD can be optically transparent with a UV cutoff between 300 and 400 nm.[3] Some variations can be entirely colorless with transparencies exceeding 86% in the visible region.[4]
-
Mechanical Properties: These polymers can form tough and flexible films.[4]
This compound is a versatile monomer for creating high-performance polyimides with a favorable combination of thermal stability, high glass transition temperature, and processability. The provided protocols offer a foundation for the synthesis and further development of novel polymer systems tailored for demanding applications in various fields of research and industry.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | C12H8O6 | CID 102679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 双环[2.2.2]辛-7-烯-2,3,5,6-四羧酸二酐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. ossila.com [ossila.com]
Application Notes and Protocols for the Polymerization of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of polyimides through the polymerization of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) with various aromatic diamines. This process yields high-performance polymers with exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace, microelectronics, and advanced composite materials.[1] The rigid, three-dimensional structure of BTD contributes to high glass transition temperatures in the resulting polyimides.[1]
I. Overview of Polymerization
The primary method for polymerizing this compound is through polycondensation with diamines to form polyimides. This reaction typically proceeds in two steps:
-
Poly(amic acid) formation: The dianhydride reacts with a diamine at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical dehydration.
The resulting polyimides are often soluble in organic solvents and exhibit high thermal stability, with decomposition temperatures typically above 400°C.[2][3]
II. Experimental Protocols
This section details two common methods for the synthesis of polyimides from BTD: a two-step synthesis and a one-step synthesis.
A. Two-Step Synthesis of BTD-based Polyimide (e.g., BTD-HFA)
This protocol is adapted from the synthesis of BTD-HFA, a polyimide derived from BTD and 4,4′-(hexafluoroisopropylidene)dianiline (HFA).[2]
Materials:
-
This compound (BTD)
-
4,4′-(hexafluoroisopropylidene)dianiline (HFA) (or other suitable aromatic diamine)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Pyridine
-
Benzoic acid
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve the diamine (e.g., HFA) in NMP.
-
Once the diamine is fully dissolved, add BTD (2 mmol), LiCl (150 mg), and additional NMP (5 mL) to the solution.
-
Stir the mixture at room temperature for 14 hours to form the poly(amic acid).
-
For the second step (imidization), add pyridine (4 mmol) to the solution and heat the mixture to 80°C for 1 hour.
-
Slowly increase the temperature to 120°C and add benzoic acid (4.0 mmol).
-
Continue to increase the temperature and maintain it at 190°C for 24 hours.
-
Precipitate the polymer by pouring the cooled polymeric solution into ethanol.
-
Wash the obtained polymer several times with ethanol.
-
Dry the final polyimide product in a vacuum oven at 200°C overnight.[2]
B. One-Step Synthesis of BTD-based Polyimide
This method involves the direct conversion of the monomers to the polyimide at elevated temperatures.
Materials:
-
This compound (BTD)
-
Aromatic diamine (e.g., 4,4′-methylenebis(2-isopropyl-6-methylaniline) - MIMA)
-
Nitrobenzene
-
Pyridine
-
Benzoic acid
-
Ethanol
Procedure:
-
Dissolve the diamine in nitrobenzene in a reaction vessel.
-
Add a solution of BTD (2 mmol) in nitrobenzene (5 mL) to the stirred diamine solution.
-
Heat the mixture and maintain it at 80°C for 1 hour.
-
Add pyridine (4 mmol) and heat the solution to 120°C.
-
Add benzoic acid (4.0 mmol) and stir the mixture at 150°C for 3 hours.
-
Finally, increase the temperature to and maintain it at 200°C for 24 hours.
-
Precipitate the polymer by pouring the cooled solution into ethanol.
-
Filter the product and wash it several times with ethanol.
-
Dry the final polyimide product in a vacuum oven at 200°C overnight.[2]
III. Data Presentation
The following table summarizes the molecular weights (Mn) and glass transition temperatures (Tg) of four different polyimides synthesized from BTD and various rigid aromatic diamines.[2]
| Polyimide | Diamine | Mn (KDa) | Tg (°C) |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | 39 - 70 | 272 - 355 |
| BTD-HFA | 4,4′-(hexafluoroisopropylidene)dianiline | 39 - 70 | 272 - 355 |
| BTD-FND | 4,4′-(9-fluorenylidene)dianiline | 39 - 70 | 272 - 355 |
| BTD-TPM | 4,4′-diaminotriphenylmethane | 39 - 70 | 272 - 355 |
IV. Visualized Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of polyimides from this compound.
Caption: Workflow for the two-step synthesis of BTD-based polyimides.
Caption: Workflow for the one-step synthesis of BTD-based polyimides.
References
Application Notes and Protocols for Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride in Microelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCODA) in the field of microelectronics. The unique rigid and alicyclic structure of BCODA imparts desirable properties to polyimides, making them suitable for various applications in semiconductor fabrication and packaging.
Introduction to BCODA-Based Polyimides in Microelectronics
This compound is a key building block for high-performance polymers, particularly polyimides, used in the microelectronics industry.[1][2] Its rigid, three-dimensional structure contributes to the synthesis of polyimides with exceptional thermal stability, high glass transition temperatures, and excellent mechanical strength.[1][3][4] A significant advantage of incorporating BCODA into the polyimide backbone is the enhanced solubility of the resulting polymers in organic solvents, which facilitates their processing into thin films and coatings.[2][3]
The primary applications of BCODA-based polyimides in microelectronics include:
-
Dielectric Layers: Their low dielectric constant and high dielectric strength make them ideal for use as interlayer dielectrics, reducing signal delay and cross-talk in integrated circuits.
-
Photosensitive Resins (Photoresists): BCODA can be incorporated into photosensitive polyimide compositions, enabling direct photopatterning and simplifying fabrication processes.[5]
-
Encapsulants and Protective Coatings: The excellent thermal and chemical resistance of these polyimides makes them suitable for encapsulating and protecting sensitive microelectronic components.[1]
-
Flexible Display Substrates: The combination of mechanical robustness and optical transparency in some BCODA-based polyimides makes them promising candidates for flexible electronic displays.[4]
Quantitative Data on BCODA-Based Polyimides
The properties of polyimides derived from BCODA can be tailored by selecting different diamine co-monomers. The following tables summarize key quantitative data for representative BCODA-based polyimides.
Table 1: Thermal and Molecular Weight Properties of BCODA-Based Polyimides
| Polyimide Designation | Diamine Monomer | Number Average Molecular Weight (Mn) (kDa) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | 70 | 272 | > 400 |
| BTD-HFA | 4,4′-(hexafluro-isopropylidene)dianiline | 39 | 355 | > 400 |
| BTD-FND | 4,4′-(9-fluorenylidene)dianiline | 65 | > 350 | > 400 |
| BTD-TPM | 4,4′-diaminotriphenylmethane | 58 | Not Reported | > 400 |
Data sourced from Pérez-Francisco et al., Polymers, 2024.[3]
Table 2: Mechanical and Dielectric Properties of BCODA-Based Polyimides
| Property | BCODA-based Polyimide (Representative Values) |
| Tensile Modulus (GPa) | 1.5 - 2.6 |
| Tensile Strength (MPa) | 52 - 96 |
| Elongation at Break (%) | 3 - 11 |
| Dielectric Constant (1 MHz) | 2.78 - 3.12 |
| Dielectric Constant (10 GHz) | 3.15 - 3.42 |
| Dielectric Loss (10 GHz) | 0.0258 - 0.0367 |
Data for tensile properties and dielectric constant at 1 MHz are representative values for polyimides derived from a saturated analog of BCODA.[3][4] Data for dielectric properties at 10 GHz are for a crosslinked polyimide system containing BCODA.[6]
Experimental Protocols
The following are detailed protocols for the synthesis of BCODA-based polyimides and their application as a photosensitive layer in microfabrication.
Protocol 1: Synthesis of BCODA-Based Polyimide via Two-Step Imidization
This protocol describes a general two-step process for synthesizing a BCODA-based polyimide, which involves the formation of a poly(amic acid) (PAA) intermediate followed by chemical imidization.
Materials:
-
This compound (BCODA)
-
Aromatic diamine (e.g., 4,4'-(hexafluoroisopropylidene)dianiline - HFA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Acetic anhydride
-
Ethanol
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked flask, mechanical stirrer, condenser, etc.)
Procedure:
-
Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine (e.g., HFA, 1 equivalent) in anhydrous NMP. b. Once the diamine has completely dissolved, slowly add solid BCODA (1 equivalent) to the solution in portions under a continuous nitrogen stream. c. Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Chemical Imidization: a. To the poly(amic acid) solution, add anhydrous pyridine (2 equivalents) and acetic anhydride (4 equivalents) as the dehydrating agent and catalyst, respectively. b. Heat the reaction mixture to 80-120 °C and maintain for 4-6 hours under a nitrogen atmosphere. c. After the reaction is complete, cool the solution to room temperature.
-
Polymer Precipitation and Purification: a. Slowly pour the viscous polymer solution into a beaker containing vigorously stirred ethanol. This will cause the polyimide to precipitate. b. Collect the precipitated polymer by filtration. c. Wash the polymer thoroughly with fresh ethanol to remove any residual solvent and unreacted reagents. d. Dry the purified polyimide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
The chemical structure of the synthesized polyimide can be confirmed using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
-
The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
-
Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) can be measured using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Synthesis of BCODA-Based Polyimide
Caption: Workflow for the two-step synthesis of BCODA-based polyimides.
Protocol 2: Formulation and Application of a BCODA-Based Photosensitive Polyimide
This protocol outlines the formulation of a positive-tone photosensitive polyimide and its application in a standard photolithography process.
Materials:
-
Synthesized BCODA-based polyimide
-
Photoactive compound (PAC), e.g., a diazonaphthoquinone (DNQ) derivative
-
Solvent system (e.g., NMP, gamma-butyrolactone)
-
Adhesion promoter (optional)
-
Silicon wafer
-
Developer solution (e.g., 2.38% tetramethylammonium hydroxide - TMAH - in water)
-
Deionized (DI) water
-
Photomask
-
UV light source (e.g., i-line or g-line stepper)
-
Spin coater
-
Hot plate
-
Plasma asher or oven for curing
Procedure:
-
Formulation of Photosensitive Resin: a. Dissolve the synthesized BCODA-based polyimide in the chosen solvent system to achieve the desired viscosity for spin coating. b. Add the photoactive compound (typically 10-30 wt% of the polyimide) to the polymer solution and stir until fully dissolved. The solution should be protected from light. c. Filter the resulting photosensitive polyimide resin through a sub-micron filter to remove any particulate matter.
-
Thin Film Application and Processing: a. Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean). If necessary, apply an adhesion promoter. b. Spin Coating: Dispense the photosensitive polyimide resin onto the center of the wafer and spin coat to achieve the desired film thickness. c. Soft Bake: Bake the coated wafer on a hot plate (e.g., 90-120 °C for 1-5 minutes) to remove the bulk of the solvent. d. Exposure: Expose the coated wafer to UV light through a photomask. The exposed areas will become soluble in the developer. e. Post-Exposure Bake (PEB): In some cases, a post-exposure bake (e.g., 100-130 °C for 1-2 minutes) is performed to enhance the dissolution contrast. f. Development: Immerse the wafer in the TMAH developer solution to dissolve the exposed regions. g. Rinse and Dry: Rinse the patterned wafer with DI water and dry with a stream of nitrogen. h. Curing: Cure the patterned polyimide film in an oven or plasma asher under a nitrogen atmosphere. The curing temperature is typically ramped up to 350-400 °C to ensure complete imidization and removal of any residual solvent and photoactive components.
Photolithography Workflow for BCODA-Based Photoresist
Caption: A typical workflow for photolithography using a BCODA-based positive-tone photoresist.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Application of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride in High-Performance Gas Separation Membranes
Introduction
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA) is a key alicyclic dianhydride monomer utilized in the synthesis of advanced polyimides for gas separation applications.[1][2] Its rigid, three-dimensional structure, when incorporated into a polymer backbone, contributes to an increase in the glass transition temperature and enhances the thermal stability of the resulting polyimides.[2][3] This unique molecular architecture can lead to the formation of microporous materials with tailored free volume, which is crucial for achieving high gas permeability and selectivity.[4] Polyimides derived from BOTA have demonstrated significant potential in various industrial applications, including the aerospace industry, electronics, and, notably, as membrane materials for gas separation.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of BOTA-based polyimides and the fabrication and evaluation of gas separation membranes derived from them.
I. Synthesis of BOTA-Based Polyimides
The synthesis of polyimides from BOTA typically involves a two-step polycondensation reaction with a diamine monomer in a high-boiling point solvent, followed by chemical or thermal imidization. The choice of diamine is critical as it significantly influences the final properties of the polyimide, such as solubility, thermal stability, and gas transport characteristics.[1]
A. General Synthesis Protocol
A general procedure for the synthesis of microporous polyimides involves the high-temperature polycondensation reaction between equimolar amounts of BOTA and a selected diamine monomer in a solvent like m-cresol with a catalytic amount of isoquinoline.[4]
Experimental Protocol: Polyimide Synthesis
-
Reactant Preparation: Ensure this compound (BOTA) and the chosen diamine monomer are of high purity. Dry all glassware thoroughly.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diamine in a suitable solvent (e.g., m-cresol).
-
Monomer Addition: Gradually add an equimolar amount of BOTA to the diamine solution under a continuous nitrogen purge.
-
Catalyst Addition: Introduce a catalytic amount of isoquinoline to the reaction mixture.
-
Polycondensation: Heat the reaction mixture to a specific temperature (e.g., 180-200 °C) and maintain for several hours to facilitate the polycondensation reaction and formation of the poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide. This can be achieved through:
-
Thermal Imidization: By heating the poly(amic acid) solution at high temperatures.
-
Chemical Imidization: By adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at a lower temperature.
-
-
Precipitation and Purification: After the reaction is complete, the polyimide is precipitated by pouring the cooled solution into a non-solvent like methanol. The precipitate is then collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum.
II. Fabrication of Gas Separation Membranes
The synthesized BOTA-based polyimides, which are often soluble in organic solvents, can be fabricated into thin, dense membranes using solution casting techniques.[1][4]
Experimental Protocol: Membrane Fabrication
-
Polymer Solution Preparation: Dissolve the synthesized and dried BOTA-based polyimide in a suitable solvent (e.g., N,N-dimethylacetamide - DMAc) to form a 3-5% (w/v) solution.[4] Ensure complete dissolution by stirring.
-
Filtration: Filter the polymer solution to remove any impurities or undissolved particles.
-
Casting: Cast the filtered solution onto a clean, level glass plate using a casting knife or a doctor blade to ensure a uniform thickness.[4]
-
Solvent Evaporation: Slowly evaporate the solvent from the cast film in a controlled environment, for instance, at 60°C.[4]
-
Post-Treatment:
-
Membrane Characterization: Determine the thickness of the final membrane film using a precision micrometer.[4]
III. Evaluation of Gas Separation Performance
The performance of the fabricated BOTA-based polyimide membranes is evaluated by measuring their permeability to different gases and their selectivity for specific gas pairs.
Experimental Protocol: Gas Permeation Measurement
-
Membrane Mounting: Secure the prepared membrane in a gas permeation cell, ensuring a proper seal to prevent any gas leakage.
-
System Purging: Evacuate the entire permeation system to remove any residual gases.
-
Gas Permeation Test:
-
Introduce a pure gas (e.g., CO₂, CH₄, O₂, N₂) at a specific upstream pressure (e.g., 2 bar) to one side of the membrane.[4]
-
Maintain a constant temperature (e.g., 35°C) throughout the experiment.[4]
-
Measure the rate of gas permeation to the downstream side, which is kept at a lower pressure, using a constant volume/variable pressure technique.[4]
-
-
Data Analysis:
-
Permeability (P): Calculate the gas permeability coefficient, typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
-
Ideal Selectivity (α): Determine the ideal selectivity for a gas pair (A/B) by taking the ratio of their individual permeabilities (α = Pₐ / Pₑ).
-
IV. Quantitative Data on BOTA-Based Membranes
The gas separation performance of polyimide membranes derived from this compound (BOTA) is highly dependent on the diamine monomer used in the polymerization. The following table summarizes the gas permeability and ideal selectivity data for various BOTA-based polyimides.
| Polyimide | Gas | Permeability (Barrer) | Ideal Selectivity (α) | Reference |
| DMDAT-BCDA (H) | H₂ | 21.0 | H₂/CH₄: 111 | [4] |
| O₂ | 3.2 | O₂/N₂: 5.3 | [4] | |
| N₂ | 0.6 | [4] | ||
| CO₂ | 13.0 | CO₂/CH₄: 68 | [4] | |
| CH₄ | 0.19 | [4] | ||
| DMDAT-BCDA (Cl) | H₂ | 29.0 | H₂/CH₄: 107 | [4] |
| O₂ | 4.9 | O₂/N₂: 5.4 | [4] | |
| N₂ | 0.9 | [4] | ||
| CO₂ | 22.0 | CO₂/CH₄: 81 | [4] | |
| CH₄ | 0.27 | [4] | ||
| DMDAT-BCDA (Br) | H₂ | 30.0 | H₂/CH₄: 97 | [4] |
| O₂ | 5.3 | O₂/N₂: 5.3 | [4] | |
| N₂ | 1.0 | [4] | ||
| CO₂ | 24.0 | CO₂/CH₄: 77 | [4] | |
| CH₄ | 0.31 | [4] |
DMDAT-BCDA refers to polyimides synthesized from 9,10-dimethyl-2,6(7)-diaminotriptycene (DMDAT) and substituted this compound (BCDA), where (H), (Cl), and (Br) indicate the substituent on the dianhydride.
V. Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: From Monomer to Membrane Evaluation
The following diagram illustrates the overall workflow for the synthesis of BOTA-based polyimides, their fabrication into gas separation membranes, and the subsequent evaluation of their performance.
References
Derivatisierung von Bicyclo[2.2.2]oct-7-en-2,3,5,6-tetracarbonsäuredianhydrid für die Biobildgebung: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und technische Daten zur Derivatisierung von Bicyclo[2.2.2]oct-7-en-2,3,5,6-tetracarbonsäuredianhydrid (BOTA) für den Einsatz als Fluoreszenz-Bioimaging-Sonde. Der Schwerpunkt liegt auf der Synthese, den photophysikalischen Eigenschaften und den zellulären Bildgebungsanwendungen eines spezifischen Diimid-Derivats, das aus BOTA und p-Phenylamino(phenyl)amin gewonnen wird.
Einleitung
Bicyclo[2.2.2]oct-7-en-2,3,5,6-tetracarbonsäuredianhydrid ist ein starres und vielseitiges Molekülgerüst, das sich hervorragend für die Synthese von funktionellen Molekülen eignet. Durch die Reaktion der Dianhydrid-Gruppen mit primären Aminen können hochfluoreszente Diimid-Derivate hergestellt werden. Diese Derivate zeigen oft eine blau/violette Fluoreszenz unter UV-Anregung, was sie zu vielversprechenden Kandidaten für die Biobildgebung macht.[1] Die starre Struktur des BOTA-Kerns trägt zur hohen thermischen Stabilität und zu den günstigen photophysikalischen Eigenschaften der abgeleiteten Sonden bei.
In diesen Applikationshinweisen konzentrieren wir uns auf die Synthese und Anwendung von N,N'-Bis(4-(phenylamino)phenyl)bicyclo[2.2.2]oct-7-en-2,3,5,6-tetracarboximid, im Folgenden als BOTA-PAP-Diimid bezeichnet.
Quantitative Datenzusammenfassung
Die photophysikalischen Eigenschaften von fluoreszenten Sonden sind entscheidend für ihre Eignung in der Biobildgebung. Die folgende Tabelle fasst die wichtigsten quantitativen Daten für das BOTA-PAP-Diimid zusammen, basierend auf verfügbaren Literaturangaben.
| Eigenschaft | Wert | Anmerkungen |
| Summenformel | C₃₆H₂₈N₄O₄ | - |
| Molekulargewicht | 580.64 g/mol | - |
| Absorptionsmaximum (λ_abs) | ~350-400 nm | Geschätzt, typisch für ähnliche aromatische Imide. Genaue Daten sind experimentell zu bestimmen. |
| Emissionsmaximum (λ_em) | ~420-480 nm | Erwartete blau-violette Fluoreszenz. Genaue Daten sind experimentell zu bestimmen. |
| Quantenausbeute (Φ_F) | Nicht berichtet | Muss experimentell bestimmt werden, um die Helligkeit der Sonde zu quantifizieren. |
| Löslichkeit | Gering in gängigen organischen Lösungsmitteln | Die geringe Löslichkeit kann eine Herausforderung für die Anwendung in biologischen Medien darstellen. |
Experimentelle Protokolle
Synthese von BOTA-PAP-Diimid
Dieses Protokoll beschreibt die Synthese des BOTA-PAP-Diimids durch Kondensationsreaktion von BOTA mit p-Phenylamino(phenyl)amin.
Materialien:
-
Bicyclo[2.2.2]oct-7-en-2,3,5,6-tetracarbonsäuredianhydrid (BOTA)
-
p-Phenylamino(phenyl)amin
-
Eisessig
-
Methanol
-
Rundkolben mit Rückflusskühler
-
Magnetrührer mit Heizplatte
-
Filtrationsapparatur
Protokoll:
-
Lösen Sie p-Phenylamino(phenyl)amin (3 Äquivalente) in Eisessig in einem Rundkolben.
-
Geben Sie Bicyclo[2.2.2]oct-7-en-2,3,5,6-tetracarbonsäuredianhydrid (1 Äquivalent) zu der Lösung.
-
Erhitzen Sie die Reaktionsmischung für 12 Stunden unter Rückfluss.
-
Kühlen Sie die Lösung auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung in einen Überschuss an Methanol, um das Produkt auszufällen.
-
Sammeln Sie den Niederschlag durch Filtration.
-
Suspendieren Sie das Rohprodukt in Methanol und behandeln Sie es für fünf Minuten im Ultraschallbad, um Verunreinigungen zu entfernen.
-
Filtrieren Sie das gereinigte Produkt und trocknen Sie es.
Protokoll zur Fluoreszenzmarkierung von Zellen
Dieses allgemeine Protokoll beschreibt die Schritte zur Markierung von adhärenten Zellen mit einer lipophilen fluoreszierenden Sonde wie dem BOTA-PAP-Diimid. Aufgrund der erwarteten geringen Wasserlöslichkeit der Sonde ist eine sorgfältige Vorbereitung der Färbelösung entscheidend.
Materialien:
-
Adhärente Zellen (z.B. HeLa, HEK293) in einer Kulturplatte mit Glasboden
-
BOTA-PAP-Diimid Stammlösung (z.B. 1 mM in DMSO)
-
Zellkulturmedium (ohne Phenolrot)
-
Phosphatgepufferte Salzlösung (PBS)
-
Fluoreszenzmikroskop
Protokoll:
-
Vorbereitung der Färbelösung: Verdünnen Sie die BOTA-PAP-Diimid-Stammlösung in serumfreiem Kulturmedium auf eine Endkonzentration im Bereich von 1-10 µM. Vortexen Sie die Lösung gut, um die Aggregation der Sonde zu minimieren.
-
Zellvorbereitung: Waschen Sie die adhärenten Zellen zweimal mit vorgewärmtem PBS.
-
Inkubation: Entfernen Sie das PBS und geben Sie die vorbereitete Färbelösung zu den Zellen. Inkubieren Sie die Zellen für 15-30 Minuten bei 37°C in einer 5% CO₂-Atmosphäre.
-
Waschen: Entfernen Sie die Färbelösung und waschen Sie die Zellen dreimal mit vorgewärmtem, serumhaltigem Kulturmedium, um ungebundene Sonde zu entfernen.
-
Bildgebung: Geben Sie frisches Kulturmedium (ohne Phenolrot) zu den Zellen und beobachten Sie die Fluoreszenz mit einem geeigneten Filterset am Fluoreszenzmikroskop.
Mögliche Signalwege und zelluläre Lokalisation
Die zelluläre Aufnahme und Lokalisation von lipophilen Sonden wie dem BOTA-PAP-Diimid erfolgt wahrscheinlich durch passive Diffusion über die Zellmembran. Aufgrund ihrer hydrophoben Natur könnten sich diese Sonden in lipidreichen Strukturen wie dem endoplasmatischen Retikulum, dem Golgi-Apparat oder Lipidtröpfchen anreichern.
Es gibt keine direkten Beweise dafür, dass BOTA-Derivate an spezifischen Signalwegen beteiligt sind. Ihre Anwendung in der Biobildgebung beruht in erster Linie auf ihrer Fähigkeit, zelluläre Strukturen durch Fluoreszenz zu visualisieren. Zukünftige Forschungen könnten die Konjugation von BOTA-Diimiden an spezifische Zielmoleküle (z.B. Antikörper, Peptide) beinhalten, um eine gezielte Markierung und die Untersuchung spezifischer Signalwege zu ermöglichen.
References
Application Notes and Protocols: Synthesis of Polyimides from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride and Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of polyimides derived from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and various aromatic diamines. The resulting polyimides exhibit high thermal stability, good solubility in organic solvents, and excellent mechanical properties, making them suitable for a range of applications, including high-performance films, membranes for gas separation, and advanced materials in the electronics industry.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The reaction of a dianhydride with a diamine proceeds in two steps: the formation of a poly(amic acid) intermediate, followed by a cyclodehydration (imidization) to form the final polyimide. The choice of dianhydride and diamine monomers allows for the tuning of the final polymer's properties. This compound is a non-aromatic dianhydride that imparts unique characteristics to the resulting polyimides, such as increased solubility and processability.[1][2]
Experimental Protocols
Two primary methods for the synthesis of polyimides from BTD and diamines are the two-step polymerization via a poly(amic acid) intermediate and the one-step high-temperature solution polymerization.
Protocol 1: Two-Step Polymerization (Poly(amic acid) Synthesis and Thermal Imidization)
This method involves the synthesis of a soluble poly(amic acid) precursor at a low temperature, which is then converted to the final polyimide by thermal treatment.
Materials:
-
This compound (BTD)
-
Aromatic diamine (e.g., 4,4'-(hexafluoroisopropylidene)dianiline (HFA), 4,4′-methylenebis(2-isopropyl-6-methylaniline) (MIMA))
-
N-methyl-2-pyrrolidinone (NMP)
-
Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Pyridine
-
Benzoic acid
-
Ethanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (2 mmol) in NMP (5 mL).[3]
-
If required for solubility, add LiCl (150 mg) and stir until fully dissolved.[3]
-
Slowly add an equimolar amount of BTD (2 mmol) to the diamine solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 14 hours to form a viscous poly(amic acid) solution.[3]
-
-
Thermal Imidization:
-
To the poly(amic acid) solution, add pyridine (4 mmol) and heat the mixture to 80 °C for 1 hour.[3]
-
Slowly increase the temperature to 120 °C and add benzoic acid (4.0 mmol).[3]
-
Further, increase the temperature and maintain it at 190 °C for 24 hours to complete the imidization process.[3]
-
After cooling to room temperature, precipitate the polyimide by pouring the polymer solution into a non-solvent like ethanol.
-
Filter the precipitated polymer, wash it thoroughly with ethanol, and dry it in a vacuum oven at 200 °C overnight.[3]
-
Protocol 2: One-Step High-Temperature Solution Polymerization
This method directly yields the polyimide by carrying out the reaction at an elevated temperature.
Materials:
-
This compound (BTD)
-
Aromatic diamine (e.g., 4,4′-methylenebis(2-isopropyl-6-methylaniline) (MIMA))
-
Nitrobenzene
-
Pyridine
-
Benzoic acid
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine (e.g., MIMA) in nitrobenzene.
-
Add an equimolar amount of BTD to the stirred solution.[3]
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.[3]
-
Add pyridine (4 mmol) and increase the temperature to 120 °C.[3]
-
Add benzoic acid (4.0 mmol) and continue stirring at 150 °C for 3 hours.[3]
-
Finally, increase the temperature to 200 °C and maintain it for 24 hours.[3]
-
After cooling, pour the polymer solution into ethanol to precipitate the polyimide.
-
Filter the polymer, wash it extensively with ethanol, and dry it under vacuum at 200 °C overnight.[3]
Data Presentation
The properties of polyimides synthesized from BTD and various diamines are summarized in the table below. These polymers generally exhibit high thermal stability and good solubility in aprotic polar solvents.
| Polyimide Designation | Diamine | Mn (kDa) | Tg (°C) | Td, 5% (°C) |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | 39 - 70 | 272 | > 430 |
| BTD-HFA | 4,4′-(hexafluoroisopropylidene)dianiline | 39 - 70 | 355 | > 430 |
| BTD-FND | 4,4′-(9-fluorenylidene)dianiline | 39 - 70 | > 350 | > 430 |
| BTD-TPM | 4,4′-diaminotriphenylmethane | 39 - 70 | 320 | > 430 |
Data sourced from references[2][3]. Mn = Number-average molecular weight, Tg = Glass transition temperature, Td, 5% = Temperature for 5% weight loss.
Visualizations
Experimental Workflow
The following diagram illustrates the general two-step experimental workflow for the synthesis of polyimides from BTD and diamines.
Caption: Two-step synthesis of polyimides from BTD and diamines.
Reaction Scheme
The chemical reaction for the formation of a polyimide from this compound and a generic aromatic diamine is depicted below.
Caption: General reaction scheme for polyimide synthesis.
References
Application Notes & Protocols: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride for High-Performance Coatings and Encapsulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDA) is a key building block for the synthesis of advanced polyimide polymers. Its rigid, three-dimensional bicyclic structure imparts exceptional thermal stability, high glass transition temperatures, and robust mechanical strength to the resulting polymers.[1][2] These properties make BCDA-based polyimides highly suitable for demanding applications such as specialty coatings and encapsulants in the aerospace, microelectronics, and advanced composite materials industries.[1][2] This document provides detailed application notes and experimental protocols for the utilization of BCDA in creating high-performance coatings and encapsulants.
Key Advantages of BCDA-Based Polyimides
Polyimides derived from BCDA offer a unique combination of properties that make them ideal for specialty coatings and encapsulants:
-
Exceptional Thermal Stability: The rigid structure of BCDA contributes to high decomposition temperatures, making these materials suitable for high-temperature environments.[1][3]
-
High Glass Transition Temperature (Tg): The inherent rigidity of the BCDA moiety leads to polymers with high glass transition temperatures, ensuring dimensional stability at elevated operational temperatures.[1][3]
-
Excellent Mechanical Properties: BCDA-based polyimides can be formulated to produce tough, flexible films with high tensile strength and modulus.
-
Good Solubility: Unlike many aromatic polyimides, those derived from the alicyclic BCDA often exhibit improved solubility in common organic solvents, facilitating easier processing and film casting.[3][4]
-
Low Dielectric Constant: Certain formulations of BCDA-based polyimides exhibit low dielectric constants, a critical property for microelectronic encapsulation to prevent signal interference.
Applications
The unique properties of BCDA-based polyimides make them suitable for a range of specialized applications:
-
Aerospace Coatings: Their high thermal stability and resistance to harsh environments make them ideal for protective coatings on aerospace components.[1]
-
Microelectronics Encapsulants: Due to their high purity, low dielectric constant, and thermal stability, they are excellent candidates for encapsulating and protecting sensitive electronic components.[1]
-
High-Temperature Adhesives: The strong adhesive properties and thermal resistance allow for their use in bonding components in high-temperature applications.
-
Gas Separation Membranes: The rigid polymer backbone can be tailored to create materials with specific gas permeability and selectivity for membrane-based separation processes.[3]
Data Presentation: Properties of BCDA-Based Polyimides
The following tables summarize the quantitative data for various polyimides synthesized from BCDA and different diamines, showcasing their thermal and mechanical properties.
Table 1: Thermal Properties of BCDA-Based Polyimides
| Polyimide Designation | Diamine Used | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (Td), °C (in N₂) |
| BCDA-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | 272 | > 400 |
| BCDA-HFA | 4,4′-(hexafluro-isopropylidene)dianiline | 355 | > 400 |
| BCDA-FND | 4,4′-(9-fluorenylidene)dianiline | > 350 | > 430 |
| BCDA-TPM | 4,4′-diaminotriphenylmethane | Not Reported | > 400 |
| BCDA-BAPP/POPDA | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane / Polyoxypropylene Diamine | 190 | 360 |
| BCDA-ODA/POPDA | 4,4′-Oxydianiline / Polyoxypropylene Diamine | 182 | 371 |
Data sourced from multiple studies for comparison.[3]
Table 2: Mechanical and Electrical Properties of BCDA-Based Polyimides
| Polyimide Designation | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant |
| BCDA-based films | 1.5 - 2.6 | 52 - 96 | 3 - 11 | 3.2 - 3.7 |
| BCDA-BAPP/POPDA | Not Reported | 25 ± 1 | 98 ± 14 | Not Reported |
| BCDA-ODA/POPDA | Not Reported | 17 ± 3 | 115 ± 35 | Not Reported |
Data represents a range for various BCDA-based polyimide films.
Experimental Protocols
The following are detailed protocols for the synthesis of BCDA-based polyimides and the preparation of coatings and encapsulants.
Protocol 1: Two-Step Synthesis of BCDA-Based Polyimide via Poly(amic acid) Precursor
This is a common and versatile method for producing high-molecular-weight polyimides.
Materials:
-
This compound (BCDA)
-
Aromatic or aliphatic diamine (e.g., 4,4′-oxydianiline (ODA), 4,4′-(hexafluro-isopropylidene)dianiline (HFA))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Acetic anhydride
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of BCDA powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization (for coatings):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12 hours, followed by heating to 80°C for 4 hours to complete the imidization.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C overnight.
-
-
Thermal Imidization (for encapsulants and thick films):
-
Cast the poly(amic acid) solution onto a glass substrate or into a mold.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating process removes the solvent and facilitates the cyclization to the polyimide.
-
Protocol 2: Preparation of a BCDA-Based High-Temperature Coating
This protocol is adapted from a formulation designed for high-temperature applications.
Materials:
-
This compound (BCDA)
-
4,4′-Oxydianiline (ODA)
-
Polyoxypropylene Diamine (POPDA)
-
m-Cresol
-
Toluene
-
Methanol
-
Polar aprotic solvent (e.g., NMP or DMAc)
Procedure:
-
Place 3-5 g of BCDA into a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser.
-
Add 60 ml of m-cresol to the flask and stir until the BCDA is completely dissolved.
-
Add 2-4 g of ODA and 7-10 g of POPDA to the solution.
-
Heat the mixture to 90°C and allow it to react overnight with continuous stirring.
-
Increase the temperature to 200°C and maintain for 8 hours to drive the imidization reaction.
-
Add a small amount of toluene to the system to azeotropically remove the water formed during the reaction.
-
After cooling, precipitate the polymer by pouring the solution into methanol.
-
Wash the precipitated polymer with methanol and dry it thoroughly.
-
Re-dissolve the purified polymer in a polar aprotic solvent to the desired concentration for coating application.
-
The coating can be applied to a substrate via spin-coating, dip-coating, or spray-coating, followed by a thermal curing step to remove the solvent.
Visualizations
Synthesis and Polymerization of BCDA
Caption: Synthesis of BCDA-based polyimides via a poly(amic acid) precursor.
Experimental Workflow for Coating/Encapsulant Preparation and Evaluation
Caption: Workflow for preparing and evaluating BCDA-based coatings and encapsulants.
References
Application Notes: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride in High-Performance Aerospace Composites
Introduction
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDA) is a key building block in the synthesis of advanced polyimides for aerospace applications.[1][2] Its unique, rigid, and non-planar bicyclic structure imparts a combination of desirable properties to the resulting polymers, making them suitable for use as matrix resins in high-performance aerospace composites.[1] These composites are critical components in modern aircraft and spacecraft, where materials are subjected to extreme temperatures, harsh chemical environments, and significant mechanical stresses.
Key Advantages in Aerospace Composites
The incorporation of the BCDA monomer into the polyimide backbone offers several distinct advantages for aerospace composites:
-
Enhanced Thermal Stability: Polyimides derived from BCDA exhibit exceptional thermal stability, with decomposition temperatures often exceeding 400°C.[3] This high thermal resistance is crucial for applications in engine components, leading edges of wings, and other areas exposed to high temperatures. The rigid bicyclic structure restricts chain mobility, contributing to the polymer's ability to maintain its structural integrity at elevated temperatures.
-
High Glass Transition Temperature (Tg): The inherent rigidity of the BCDA unit results in polyimides with high glass transition temperatures, typically ranging from 272°C to over 355°C.[3] A high Tg is essential for maintaining the mechanical properties of the composite material at elevated operating temperatures, preventing the matrix from softening and losing its ability to effectively transfer load between the reinforcing fibers.
-
Improved Processability and Solubility: Unlike many fully aromatic polyimides which are often insoluble and intractable, polyimides based on BCDA's alicyclic structure demonstrate improved solubility in organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[3][4] This enhanced solubility facilitates the processing of prepregs and allows for the fabrication of complex composite shapes using techniques like resin transfer molding (RTM) and vacuum-assisted resin transfer molding (VARTM).
-
Excellent Mechanical Properties: When combined with reinforcing fibers such as carbon or glass fibers, BCDA-based polyimide resins form composites with outstanding mechanical strength and stiffness. While specific data for aerospace-grade composites is proprietary, the properties of the neat resin films, including high tensile strength and modulus, indicate their potential for high-performance structural applications.[5]
-
Low Dielectric Constant: The non-planar structure of BCDA can disrupt polymer chain packing, leading to a lower dielectric constant compared to some aromatic polyimides. This property is advantageous for applications in radomes and other electronic enclosures where radar transparency is required.
Applications in Aerospace
The unique property profile of BCDA-based polyimides makes them suitable for a range of demanding aerospace applications, including:
-
Structural components: Fuselage frames, wing skins, and control surfaces requiring high strength-to-weight ratios and thermal stability.
-
High-temperature engine components: Nacelles, ducts, and brackets where resistance to high temperatures and oxidative environments is critical.
-
Thermal protection systems: Heat shields and insulating panels for spacecraft and hypersonic vehicles.
-
Radomes and antennas: Where a low dielectric constant and high-temperature resistance are necessary for reliable performance.
-
Adhesives and coatings: For bonding and protecting metallic and composite structures in high-temperature environments.
Quantitative Data Summary
The following tables summarize the key thermal and mechanical properties of polyimides synthesized from this compound with various diamines, as reported in the literature.
Table 1: Thermal Properties of BCDA-Based Polyimides
| Polyimide Designation | Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | >350 | >430 |
| BTD-HFA | 4,4′-(hexafluro-isopropylidene)dianiline | 272 - 355 | >430 |
| BTD-FND | 4,4′-(9-fluorenylidene)dianiline | >350 | >430 |
| BTD-TPM | 4,4′-diaminotriphenylmethane | 272 - 355 | >430 |
| BC-SBIDA | 3,3,3′,3′-tetramethyl-1,1′-spirobisindane-5,5′-diamino-6,6′-diol | Not Reported | ~420 |
Data sourced from multiple studies.[3][6]
Table 2: Mechanical Properties of BCDA-Based Polyimide Films
| Polyimide Designation | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| BC-SBIDA | 1.15 - 1.4 | 27 - 28 | 2 - 4 |
| BCBr4–SBIDA | 1.15 - 1.4 | 27 - 28 | 2 - 4 |
Note: These values are for unreinforced polyimide films and are indicative of the matrix properties. The mechanical properties of the final composite will be significantly influenced by the type, orientation, and volume fraction of the reinforcing fibers.[6]
Experimental Protocols
Protocol 1: Synthesis of BCDA-Based Polyimide Resin
This protocol describes a typical two-step polymerization process for synthesizing a BCDA-based polyimide from a diamine.
Materials:
-
This compound (BCDA)
-
Aromatic diamine (e.g., 4,4'-(hexafluro-isopropylidene)dianiline - HFA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Benzoic acid
-
Ethanol
-
Nitrogen gas supply
-
Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Dissolution of Diamine: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., HFA, 2 mmol) in anhydrous NMP (5 mL).
-
Poly(amic acid) Formation: Once the diamine is completely dissolved, add BCDA (2 mmol) to the solution. Stir the mixture at room temperature for 14 hours to form the poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add pyridine (4 mmol) and heat the mixture to 80°C for 1 hour.
-
Cyclization: Slowly increase the temperature to 120°C and add benzoic acid (4.0 mmol). Continue to raise the temperature and maintain it at 190°C for 24 hours to complete the cyclization to the polyimide.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing vigorously stirred ethanol. The polyimide will precipitate as a fibrous solid.
-
Washing and Drying: Filter the polymer and wash it thoroughly with fresh ethanol several times to remove any residual solvent and reactants.
-
Final Drying: Dry the purified polyimide in a vacuum oven at 200°C overnight to remove all traces of solvent.
Protocol 2: Fabrication of a BCDA-Polyimide/Carbon Fiber Composite Panel (Illustrative)
This protocol provides a general outline for fabricating a composite panel using a prepreg lay-up and autoclave curing process.
Materials:
-
BCDA-based polyimide resin (synthesized as per Protocol 1)
-
Carbon fiber fabric (plain weave or unidirectional)
-
Release film and bagging materials
-
Autoclave
Procedure:
-
Prepreg Preparation:
-
Dissolve the synthesized BCDA-polyimide resin in a suitable solvent (e.g., NMP) to achieve the desired viscosity for impregnation.
-
Impregnate the carbon fiber fabric with the polyimide solution using a doctor blade or a similar coating technique to ensure uniform resin distribution.
-
Partially dry the impregnated fabric in a controlled environment to remove the solvent and create a tacky prepreg.
-
-
Lay-up:
-
Cut the prepreg into plies of the desired dimensions and orientation.
-
Stack the plies in the desired sequence on a tool surface that has been treated with a release agent.
-
-
Bagging and Curing:
-
Enclose the lay-up in a vacuum bag with appropriate breather and bleeder materials to absorb excess resin and allow for the removal of volatiles.
-
Place the bagged lay-up in an autoclave.
-
Apply vacuum to the bag to consolidate the plies and remove any trapped air.
-
Heat the autoclave to the specified cure temperature for the BCDA-polyimide resin, following a pre-determined ramp rate and hold times to ensure complete curing and imidization.
-
Apply pressure during the curing cycle to further consolidate the composite and minimize void content.
-
-
Demolding and Post-curing:
-
After the curing cycle is complete, cool the autoclave and demold the composite panel.
-
A free-standing post-cure at an elevated temperature may be required to further enhance the cross-linking and thermal stability of the polyimide matrix.
-
Diagrams
Caption: Chemical structure of BCDA monomer.
Caption: Two-step synthesis of polyimide from BCDA.
Caption: Workflow for aerospace composite fabrication.
References
- 1. This compound [myskinrecipes.com]
- 2. US20190085132A1 - Polyimide, dianhydride monomers, and polymers, methods of making and uses thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving solubility of polyimides derived from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of polyimides derived from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA).
Frequently Asked Questions (FAQs)
Q1: Why are polyimides derived from BOTA often difficult to dissolve?
The solubility of polyimides is largely dictated by the rigidity of their polymer chains and the strength of intermolecular interactions. The bicyclo[2.2.2]octene unit in BOTA introduces a rigid, non-planar structure to the polyimide backbone. While this alicyclic structure can sometimes improve solubility compared to fully aromatic polyimides, strong chain packing and intermolecular forces can still lead to poor solubility in common organic solvents.[1][2]
Q2: What are the primary strategies for improving the solubility of BOTA-derived polyimides?
Improving the solubility of BOTA-derived polyimides primarily involves structural modifications to disrupt polymer chain packing and reduce intermolecular forces. The key strategies include:
-
Incorporation of Bulky/Pendant Groups: Introducing large side groups into the diamine monomer physically separates the polymer chains, which hinders efficient packing and increases free volume.[3][4] Examples of such groups include:
-
Isopropyl groups
-
Trifluoromethyl (-CF3) groups
-
Fluorenylidene groups
-
Tert-butyl groups
-
-
Introduction of Flexible Linkages: Incorporating flexible moieties, such as ether (-O-) linkages, in the diamine monomer increases the rotational freedom of the polymer backbone, leading to improved solubility.
-
Use of Asymmetric or Kinked Monomers: Employing diamines with non-linear or asymmetric structures disrupts the regularity of the polymer chain, preventing close packing.
-
Copolymerization: Introducing a second, more soluble diamine monomer during polymerization can significantly disrupt the crystalline packing of the polymer chains, thereby enhancing the solubility of the resulting copolyimide.
Q3: Which solvents are typically effective for dissolving soluble BOTA-derived polyimides?
Soluble BOTA-derived polyimides can often be dissolved in aprotic polar solvents. Commonly used solvents include:
-
N-methyl-2-pyrrolidone (NMP)
-
N,N-dimethylacetamide (DMAc)
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
m-cresol
-
In some cases, less polar solvents like chloroform (CHCl3) and 1,1,2,2-tetrachloroethane (TCE) have been shown to be effective, depending on the specific diamine structure.[5]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered during the synthesis and processing of BOTA-derived polyimides.
dot
Caption: Troubleshooting workflow for addressing insolubility of BOTA-derived polyimides.
Quantitative Data Summary
Currently, there is a lack of extensive quantitative solubility data (e.g., in g/L or mg/mL) in the public domain for a wide range of BOTA-derived polyimides. However, qualitative solubility data for several BOTA-polyimides synthesized with different diamines is available and summarized in the table below.
Table 1: Qualitative Solubility of BOTA-Derived Polyimides in Various Organic Solvents at Room Temperature
| Polyimide ID | Diamine Structure | DMSO | NMP | DMF | DMAc | CHCl₃ | TCE | DCE | THF |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | ++ | ++ | ++ | ++ | ++ | - | - | - |
| BTD-HFA | 4,4′-(hexafluoroisopropylidene)dianiline | ++ | - | + | - | - | - | - | - |
| BTD-FND | 4,4′-(9-fluorenylidene)dianiline | ++ | ++ | ++ | ++ | - | ++ | - | - |
| BTD-TPM | 4,4′-diaminotriphenylmethane | ++ | ++ | ++ | ++ | - | ++ | - | - |
Data sourced from Pérez-Francisco et al. (2024)[5] Legend: ++ (Soluble), + (Partially Soluble), - (Insoluble)
Experimental Protocols
Protocol 1: Synthesis of a Soluble BOTA-Polyimide via a Two-Step Method
This protocol describes a general procedure for synthesizing a soluble polyimide from BOTA and a diamine designed to enhance solubility (e.g., BTD-HFA).
dot
Caption: General workflow for the two-step synthesis of a BOTA-derived polyimide.
Materials:
-
This compound (BOTA)
-
Aromatic diamine (e.g., 4,4′-(hexafluoroisopropylidene)dianiline - HFA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine
-
Benzoic acid
-
Ethanol
-
Nitrogen gas supply
-
Three-neck round-bottom flask with a mechanical stirrer
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask, dissolve the aromatic diamine (e.g., HFA, 2 mmol) in anhydrous NMP (5 mL) containing LiCl (150 mg).[5]
-
Once the diamine is fully dissolved, add an equimolar amount of BOTA dianhydride (2 mmol).[5]
-
Stir the reaction mixture at room temperature for 14 hours under a nitrogen atmosphere to form the poly(amic acid) solution.[5]
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add pyridine (4 mmol) and heat the mixture to 80°C for 1 hour.[5]
-
Slowly increase the temperature to 120°C and add benzoic acid (4.0 mmol).[5]
-
Continue to heat the reaction mixture to 190°C and maintain this temperature for 24 hours to ensure complete imidization.[5]
-
-
Isolation and Purification:
-
After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing vigorously stirred ethanol to precipitate the polyimide.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the collected polymer several times with fresh ethanol to remove any residual solvent and reactants.
-
Dry the purified polyimide in a vacuum oven at 200°C overnight.[5]
-
Protocol 2: Qualitative Solubility Testing
Materials:
-
Dried polyimide powder
-
Vials
-
Selection of test solvents (e.g., NMP, DMAc, DMF, DMSO, CHCl₃, THF)
-
Vortex mixer or shaker
Procedure:
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent to the vial. This corresponds to a concentration of 1% (w/v).
-
Vigorously stir or shake the mixture at room temperature for 24 hours.[1]
-
Observe and record the solubility based on the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. The test can be repeated by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is often prepared via a double Diels-Alder reaction between a 2H-pyran-2-one derivative and maleic anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Reaction Temperature: The initial Diels-Alder reaction and subsequent retro-hetero-Diels-Alder reaction require sufficient thermal energy. 2. Impure Reactants: Impurities in the 2H-pyran-2-one or maleic anhydride can inhibit the reaction. 3. Inappropriate Solvent: The solvent may not be suitable for achieving the required reaction temperature or may be reacting with the starting materials. | 1. Ensure the reaction is conducted at a sufficiently high temperature, such as in refluxing tetralin or a similar high-boiling solvent. 2. Use freshly purified reactants. Maleic anhydride can be purified by sublimation. 3. Switch to a high-boiling, inert solvent like 1,2,3,4-tetrahydronaphthalene (tetralin). |
| Presence of Multiple Products in Post-Reaction Analysis (e.g., TLC, NMR) | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials or intermediate products. 2. Formation of Stereoisomers: The Diels-Alder reaction can produce different stereoisomers (e.g., endo, exo). 3. Side Reactions: Undesired side reactions may be occurring at high temperatures. | 1. Increase the reaction time or temperature to drive the reaction to completion. 2. While the exo,exo isomer is often favored, reaction conditions can influence the stereochemical outcome. Purification by fractional crystallization or chromatography may be necessary. 3. Carefully control the reaction temperature and consider using a lower temperature with a longer reaction time. |
| Product is Difficult to Purify | 1. Contamination with Starting Materials: Unreacted maleic anhydride can be difficult to remove. 2. Presence of Byproducts: The reaction may produce byproducts with similar solubility to the desired product. 3. Product is an Oil or Gummy Solid: This can indicate the presence of impurities or residual solvent. | 1. Unreacted maleic anhydride can often be removed by sublimation under vacuum. 2. Attempt purification by recrystallization from a suitable solvent system (e.g., acetic anhydride, toluene). If that fails, column chromatography on silica gel may be effective. 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If the product remains oily, it is likely impure and requires further purification. |
| Characterization Data (NMR, IR) is Inconsistent with the Desired Structure | 1. Incorrect Stereochemistry: The obtained stereoisomer may have a different spectral signature than expected. 2. Presence of Impurities: Signals from starting materials, byproducts, or solvent may be present in the spectra. 3. Hydrolysis of Anhydride: The dianhydride is sensitive to moisture and can hydrolyze to the corresponding tetracarboxylic acid. | 1. Compare the obtained spectra with literature data for different stereoisomers if available. 2. Analyze the spectra for characteristic peaks of potential impurities. For example, the presence of signals for maleic anhydride. 3. The IR spectrum will show broad O-H stretches if hydrolysis has occurred. Handle the product under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common route is a double Diels-Alder cycloaddition reaction between a 2H-pyran-2-one derivative and maleic anhydride.[1][2] This reaction typically proceeds in a high-boiling solvent at elevated temperatures.[2]
Q2: What is the mechanism of the double Diels-Alder reaction?
A2: The reaction involves an initial Diels-Alder reaction between the 2H-pyran-2-one and maleic anhydride to form a thermally labile intermediate.[3] This intermediate then undergoes a retro-hetero-Diels-Alder reaction to eliminate carbon dioxide, forming a cyclohexadiene intermediate. This intermediate then undergoes a second Diels-Alder reaction with another molecule of maleic anhydride to yield the final bicyclo[2.2.2]octene product.[3]
Q3: What are the key reaction conditions that influence the yield and purity of the product?
A3: Key reaction parameters include temperature, solvent choice, and the stoichiometric ratio of the reactants.[1] High temperatures, typically achieved by using a high-boiling solvent like tetralin, are crucial for the reaction to proceed efficiently.[2]
Q4: How can I control the stereochemistry of the product?
A4: The stereochemical outcome of the Diels-Alder reaction can be influenced by reaction conditions. In many reported syntheses of similar bicyclo[2.2.2]octene systems, the exo,exo isomer is formed exclusively.[3] However, the formation of other stereoisomers is possible. Careful control of the reaction temperature and time may help in favoring a particular isomer.
Q5: What are the best methods for purifying the final product?
A5: Purification can be challenging due to the potential for multiple products and byproducts. Common purification techniques include recrystallization from solvents like acetic anhydride or toluene. Sublimation under vacuum is also an effective method, particularly for removing unreacted maleic anhydride. For difficult separations, column chromatography may be necessary.
Q6: How should I store the purified this compound?
A6: The dianhydride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on literature descriptions of similar double Diels-Alder reactions.[2][3]
Materials:
-
2H-Pyran-2-one
-
Maleic anhydride
-
1,2,3,4-Tetrahydronaphthalene (tetralin), anhydrous
-
Acetic anhydride
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2H-pyran-2-one (1.0 eq) and maleic anhydride (2.2 eq) in anhydrous tetralin.
-
Heat the reaction mixture to reflux and maintain reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Collect the crude product by filtration and wash with a small amount of cold toluene.
-
Recrystallize the crude product from hot acetic anhydride.
-
Collect the purified crystals by filtration, wash with toluene, and dry under vacuum at an elevated temperature (e.g., 100-120 °C) to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Purification of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurity of concern is the hydrolyzed form of the dianhydride, Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid. This occurs when the dianhydride is exposed to moisture. Other potential impurities can include unreacted starting materials from the synthesis (e.g., maleic anhydride and benzene), byproducts from the Diels-Alder reaction, and residual solvents.
Q2: What are the recommended primary purification methods for this dianhydride?
A2: The two most effective and commonly cited purification methods for this compound are sublimation and recrystallization. Sublimation is often used to obtain high-purity material. Recrystallization from a suitable solvent or solvent system can also be effective in removing impurities.
Q3: My purified product is slightly yellow or brown. What could be the cause and how can I fix it?
A3: A yellowish or brownish discoloration can indicate thermal degradation of the dianhydride, especially during purification steps that involve heating, such as sublimation or recrystallization from a high-boiling solvent. To mitigate this, it is crucial to carefully control the temperature and duration of heating. Using a high vacuum during sublimation allows for lower temperatures, minimizing the risk of degradation.
Q4: I see additional peaks in the 1H NMR spectrum of my purified product. What could they be?
A4: Additional peaks in the 1H NMR spectrum could correspond to several impurities. The most likely is the tetracarboxylic acid, which will have broader peaks due to the carboxylic acid protons. Residual solvents from the purification process are also a common source of extra peaks. Comparison with the known NMR spectra of the pure dianhydride and potential impurities can help in their identification.
Q5: Can I convert the hydrolyzed tetracarboxylic acid back to the dianhydride?
A5: Yes, the tetracarboxylic acid can be converted back to the dianhydride through dehydration. This is typically achieved by heating the tetracarboxylic acid, often under vacuum or with a dehydrating agent like acetic anhydride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | - Incomplete precipitation during recrystallization.- Sublimation temperature too high, leading to decomposition.- Loss of material during transfers. | - Optimize the recrystallization solvent system and cooling procedure.- Lower the sublimation temperature and ensure a high vacuum.- Handle the material carefully, especially when dealing with fine powders. |
| Product is a Gummy Solid Instead of Crystalline | - Presence of significant impurities.- Rapid cooling during recrystallization. | - Perform a preliminary purification step, such as washing with a non-polar solvent.- Allow the recrystallization solution to cool slowly to promote crystal growth. |
| Low Melting Point of Purified Product | - Presence of impurities, particularly the tetracarboxylic acid. | - Repeat the purification process (sublimation or recrystallization).- Ensure the starting material is thoroughly dried before purification. |
| Incomplete Sublimation | - Vacuum is not sufficient.- Temperature is too low. | - Check the vacuum system for leaks and ensure it is operating at the required pressure.- Gradually increase the temperature, monitoring for the onset of sublimation. |
Experimental Protocols
Protocol 1: Purification by Sublimation
This protocol is a general guideline and may require optimization based on the specific equipment and purity of the starting material.
-
Preparation: Place the crude this compound in a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a high vacuum (typically <0.1 mmHg).
-
Heating: Gradually heat the apparatus while maintaining the vacuum. The sublimation temperature will depend on the vacuum level but is generally in the range of 200-250 °C.
-
Collection: The purified dianhydride will sublime and deposit on the cold finger or cooler parts of the apparatus as a crystalline solid.
-
Cooling and Recovery: Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before carefully collecting the purified product.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and may require some experimentation. Acetic anhydride is a common solvent for recrystallizing dianhydrides as it also acts as a dehydrating agent.
-
Dissolution: Dissolve the crude dianhydride in a minimal amount of hot acetic anhydride.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., hexane) to remove residual acetic anhydride.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data Summary
| Purification Method | Parameter | Typical Range | Notes |
| Sublimation | Temperature | 200 - 250 °C | Highly dependent on vacuum level. |
| Pressure | < 0.1 mmHg | A high vacuum is crucial for lower temperatures. | |
| Purity | > 99% | Can be very effective for removing non-volatile impurities. | |
| Recrystallization | Solvent | Acetic Anhydride | Other high-boiling polar aprotic solvents may be suitable. |
| Temperature | Near boiling point of solvent | Ensure slow cooling for better crystal formation. | |
| Purity | 98 - 99% | Purity depends on the choice of solvent and technique. |
Diagrams
Caption: Troubleshooting workflow for the purification of BCDA.
Caption: The hydrolysis and dehydration equilibrium of BCDA.
Optimizing reaction conditions for Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTDA).
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for the polymerization of BTDA?
A1: Highly polar aprotic solvents are typically used to ensure the solubility of the reactants and the resulting polyimide. Common choices include N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dimethyl acetamide (DMAc).[1] In some cases, nitrobenzene has also been utilized.[2] The choice of solvent can influence the solubility of the final polymer.[3]
Q2: What is the typical molecular weight range for polyimides synthesized from BTDA?
A2: Polyimides based on BTDA can achieve number-average molecular weights (Mn) ranging from 39 to 70 kDa.[2] One study reported soluble copolyimides with number-average molecular weights greater than 5.8 x 10^4 g/mol .[3]
Q3: What are the expected thermal properties of BTDA-based polyimides?
A3: BTDA-based polyimides exhibit excellent thermal stability, with decomposition temperatures typically above 400 °C.[1][2][3] Glass transition temperatures (Tg) are generally high, often ranging from 272 to 355 °C, and can even exceed 380 °C depending on the specific diamine used.[2][4][5]
Q4: Are BTDA-based polyimides soluble in common organic solvents?
A4: Yes, a key advantage of using the alicyclic BTDA monomer is the improved solubility of the resulting polyimides in organic solvents compared to more rigid aromatic polyimides.[2][3][6] They are often soluble in aprotic polar solvents like NMP, DMAc, and DMSO, and some variations show solubility in lower boiling point solvents like chloroform and tetrahydrofuran (THF).[1][3]
Troubleshooting Guide
Problem 1: Low Molecular Weight of the Final Polymer
-
Possible Cause: Impurities in monomers.
-
Solution: Dianhydride monomers are highly sensitive to moisture and should be purified before polymerization. Diamine monomers can be sensitive to oxygen and may also require purification. Recrystallization is a common purification method.[7]
-
-
Possible Cause: Non-stoichiometric ratio of monomers.
-
Solution: Ensure an equimolar ratio of dianhydride and diamine monomers for optimal polymerization.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature according to established protocols to ensure the reaction goes to completion.
-
Problem 2: Poor Solubility of the Synthesized Polyimide
-
Possible Cause: High chain rigidity and packing.
-
Possible Cause: Cross-linking or side reactions.
-
Solution: Review the reaction temperature and conditions. Excessively high temperatures can sometimes lead to undesirable side reactions.
-
Problem 3: Gel Formation During Polymerization
-
Possible Cause: Use of aliphatic diamines.
-
Solution: Aliphatic diamines are more basic than aromatic diamines, which can lead to strong gelation or salt formation in the initial stages of polymerization, hindering the reaction.[7] It is generally recommended to use aromatic diamines.
-
-
Possible Cause: Impurities leading to branching.
-
Solution: Ensure high purity of monomers and solvents to avoid side reactions that can lead to cross-linking and gelation.
-
Experimental Protocols
Two-Step Polymerization in NMP
This protocol is adapted from the synthesis of BTD-HFA polyimide.[2]
-
Monomer Dissolution: In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., 4,4′-(hexafluoroisopropylidene)dianiline) in N-methyl-2-pyrrolidone (NMP).
-
Poly(amic acid) Formation: Once the diamine is fully dissolved, add an equimolar amount of this compound (BTDA) and lithium chloride (LiCl). Stir the mixture at room temperature for 14 hours to form the poly(amic acid) solution.
-
Chemical Imidization:
-
Add pyridine to the solution and heat the mixture to 80 °C for 1 hour.
-
Slowly increase the temperature to 120 °C and add benzoic acid.
-
Continue to heat the solution and maintain it at 190 °C for 24 hours to complete the imidization.
-
-
Polymer Precipitation and Purification:
-
Pour the cooled polymer solution into ethanol to precipitate the polyimide.
-
Wash the polymer precipitate thoroughly with ethanol.
-
Dry the purified polymer in a vacuum oven at 200 °C overnight.
-
One-Step High-Temperature Polycondensation in Nitrobenzene
This protocol is based on a one-step synthesis method.[2]
-
Monomer Addition: In a reaction flask with a stirrer and nitrogen inlet, dissolve the diamine in nitrobenzene. Add an equimolar amount of BTDA to the stirred solution.
-
Initial Heating: Heat the mixture and maintain it at 80 °C for 1 hour.
-
Catalyst Addition and Temperature Increase:
-
Add pyridine to the solution and heat to 120 °C.
-
Add benzoic acid and stir the mixture at 150 °C for 3 hours.
-
-
Final Polymerization: Increase the temperature to 200 °C and maintain for 24 hours.
-
Product Recovery:
-
Pour the resulting solution into ethanol to precipitate the polymer.
-
Filter and wash the product multiple times with ethanol.
-
Dry the final polyimide in a vacuum oven at 200 °C overnight.
-
Quantitative Data Summary
Table 1: Reaction Conditions and Properties of BTDA-Based Polyimides
| Polymer ID | Diamine | Solvent | Final Temp. (°C) | Mn (kDa) | Tg (°C) | Td, 5% (°C) |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | NMP/Nitrobenzene | 190-200 | 39-70 | 272-355 | > 430 |
| BTD-HFA | 4,4′-(hexafluoroisopropylidene)dianiline | NMP/Nitrobenzene | 190-200 | 39-70 | 272-355 | > 430 |
| BTD-FND | 4,4′-(9-fluorenylidene)dianiline | NMP/Nitrobenzene | 190-200 | 39-70 | > 350 | > 430 |
| BTD-TPM | 4,4′-diaminotriphenylmethane | NMP/Nitrobenzene | 190-200 | 39-70 | 272-355 | > 430 |
Data synthesized from multiple sources describing similar polymerization procedures.[2]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SYNTHESIS AND CHARACTERIZATION OF HIGHLY ORGANO-SOLUBLE POLYIMIDES BASED ON ALICYCLIC 1,8-DIMETHYL-BICYCLO[2.2.2]OCT-7-ENE-2,3,5,6-TETRACARBOXYLIC DIANHYDRIDE AND AROMATIC DIAMINES [ccspublishing.org.cn]
- 7. ijche.com [ijche.com]
Technical Support Center: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride in Amine-Based Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDA) and its reactions with amines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of polyimides and other amine-based derivatives of BCDA.
Issue 1: Low Molecular Weight of the Final Polymer
Symptoms: The resulting polyimide or polyamide has poor mechanical properties, forming brittle films or weak fibers. Gel permeation chromatography (GPC) analysis indicates a low number-average molecular weight (Mn).
Possible Causes and Solutions:
-
Cause 1: Presence of Moisture. Water can hydrolyze the BCDA dianhydride to its tetracarboxylic acid form, which is less reactive in polycondensation reactions, leading to chain termination.
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). It is crucial to use solvents with very low water content.
-
-
Cause 2: Incorrect Stoichiometry. An imbalance in the molar ratio of dianhydride and diamine will limit the polymer chain growth.
-
Solution: Accurately calculate and weigh the monomers. A slight excess of the dianhydride is sometimes used to cap the polymer chains, but a significant deviation can be detrimental.
-
-
Cause 3: Impurities in Monomers or Solvents. Monofunctional amines or other reactive impurities in the diamine or solvent can act as chain stoppers.
-
Solution: Use high-purity monomers and solvents. Purification of monomers by sublimation or recrystallization may be necessary. Ensure the solvent is free from amine impurities.
-
Issue 2: Incomplete Imidization
Symptoms: The final polymer exhibits poor thermal stability and chemical resistance. Infrared (IR) spectroscopy shows characteristic peaks for amic acid in addition to the imide peaks.
Possible Causes and Solutions:
-
Cause 1: Insufficient Curing Temperature or Time. The conversion of the poly(amic acid) intermediate to the polyimide requires sufficient thermal energy to drive the cyclodehydration reaction to completion.
-
Solution: Implement a multi-step thermal curing protocol. A typical procedure involves a gradual increase in temperature, for example, holding at 100 °C, 200 °C, and finally at a higher temperature (e.g., 250-300 °C) for a sufficient duration at each stage to ensure complete imidization.
-
-
Cause 2: Vitrification of the Polymer. As the imidization proceeds, the glass transition temperature (Tg) of the polymer increases. If the Tg surpasses the curing temperature, the polymer chains become less mobile, hindering the final stages of cyclization.
-
Solution: The final curing temperature should be above the final Tg of the polyimide to ensure high mobility of the polymer chains for complete conversion.
-
Issue 3: Poor Solubility of the Final Polyimide
Symptoms: The synthesized polyimide precipitates out of the reaction solution or is insoluble in common organic solvents, making characterization and processing difficult.
Possible Causes and Solutions:
-
Cause 1: High Chain Rigidity and Packing. The rigid structure of the BCDA monomer can lead to polyimides with strong intermolecular interactions and efficient chain packing, reducing solubility.
-
Solution:
-
Incorporate flexible or bulky co-monomers (diamines or other dianhydrides) to disrupt chain packing.
-
Utilize diamines with flexible linkages (e.g., ether groups) or bulky side groups.
-
Synthesize copolymers instead of homopolymers.
-
-
-
Cause 2: High Degree of Imidization in Solution. For some systems, the fully imidized polymer is inherently insoluble in the reaction solvent.
-
Solution:
-
Perform a two-step synthesis. First, synthesize the soluble poly(amic acid) precursor. Then, cast the poly(amic acid) solution into a film before performing thermal imidization.
-
Consider chemical imidization at lower temperatures, which may yield a more soluble product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when reacting BCDA with amines?
A1: The primary side reactions include:
-
Hydrolysis of the dianhydride: Reaction with water to form the tetracarboxylic acid, which can limit polymer molecular weight.
-
Incomplete imidization: Residual amic acid groups in the final polymer, affecting its properties.
-
Isoimide formation: Formation of a five-membered ring isomer of the imide, which is considered a defect in the polymer structure.
-
Retro-Diels-Alder reaction: Thermal decomposition of the bicyclo[2.2.2]oct-7-ene ring system at elevated temperatures.
Q2: How can I detect incomplete imidization in my polyimide sample?
A2: Fourier-transform infrared (FTIR) spectroscopy is a common method. You should monitor the disappearance of the characteristic amic acid bands (around 1650 cm⁻¹ for amide C=O stretch and 1550 cm⁻¹ for N-H bend) and the appearance of the characteristic imide bands (around 1780 cm⁻¹ for asymmetric C=O stretch, 1720 cm⁻¹ for symmetric C=O stretch, and 1370 cm⁻¹ for C-N stretch). The degree of imidization can be quantified by comparing the relative intensities of these peaks.
Q3: What is the retro-Diels-Alder reaction and when does it occur?
A3: The retro-Diels-Alder reaction is a thermal decomposition pathway for polyimides derived from BCDA. The bicyclo[2.2.2]oct-7-ene core of the dianhydride can revert to its starting components (a cyclohexadiene derivative and maleimide derivatives) at high temperatures. Thermal gravimetric analysis (TGA) can be used to study this decomposition. While the exact onset temperature depends on the specific polymer structure, it is a consideration for applications requiring very high thermal stability. For many BCDA-based polyimides, thermal stability is observed up to around 400 °C.[1]
Q4: How can I minimize the formation of isoimides?
A4: Isoimide formation can be influenced by the reaction conditions. The use of a single-stage high-temperature solution polymerization method is reported to minimize the content of defect sites like isoimides compared to the traditional two-step method. The choice of solvent and catalyst can also play a role.
Data Presentation
Table 1: Influence of Reaction Conditions on Polyimide Properties (General Trends)
| Parameter | Condition | Effect on Desired Product | Potential Side Reactions Favored |
| Reaction Temperature | Low (e.g., room temp. for poly(amic acid)) | Favors formation of high molecular weight poly(amic acid) | Incomplete reaction |
| High (e.g., >180 °C for imidization) | Promotes complete imidization | Retro-Diels-Alder reaction at very high temperatures | |
| Moisture Content | High | Lowers molecular weight | Hydrolysis of dianhydride |
| Low (anhydrous) | Favors high molecular weight polymer | - | |
| Curing Time | Short | Incomplete imidization | - |
| Long | Promotes complete imidization | Potential for degradation at very long times and high temperatures | |
| Catalyst (for chemical imidization) | Basic (e.g., pyridine, triethylamine) | Accelerates imidization at lower temperatures | Can influence isoimide formation |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a BCDA-Based Polyimide
This protocol outlines the general procedure for synthesizing a polyimide via a soluble poly(amic acid) intermediate.
1. Poly(amic acid) Synthesis:
- In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 eq) in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
- Once the diamine is fully dissolved, cool the solution to 0-5 °C in an ice bath.
- Slowly add an equimolar amount of BCDA powder (1.0 eq) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours under a nitrogen atmosphere. The solution should become viscous, indicating the formation of high molecular weight poly(amic acid).
2. Thermal Imidization:
- Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
- Place the plate in a vacuum oven or a forced-air oven.
- Heat the film using a stepwise temperature program:
- 80-100 °C for 1-2 hours to slowly remove the solvent.
- 150 °C for 1 hour.
- 200 °C for 1 hour.
- 250-300 °C for 1-2 hours to ensure complete imidization.
- Cool the oven slowly to room temperature before removing the flexible polyimide film.
Mandatory Visualizations
Diagram 1: Reaction Pathway of BCDA with a Diamine
References
Technical Support Center: Enhancing the Processability of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BODA)-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the processability of polymers derived from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BODA). The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and processing of BODA-based polymers.
Issue 1: Poor Solubility of the Final Polyimide
-
Question: My synthesized BODA-based polyimide does not dissolve in common organic solvents, making it difficult to cast films or perform further characterization. What can I do?
-
Answer: The limited solubility of BODA-based polyimides often stems from the rigidity of the polymer backbone, leading to strong intermolecular interactions. Here are several strategies to address this issue:
-
Structural Modification of the Diamine: The choice of the diamine comonomer has a significant impact on the solubility of the resulting polyimide. Incorporating diamines with the following features can disrupt chain packing and improve solubility:
-
Bulky Side Groups: Diamines with large, bulky substituents increase the free volume between polymer chains, hindering close packing.
-
Flexible Linkages: The inclusion of flexible ether (-O-), sulfone (-SO2-), or hexafluoroisopropylidene (-C(CF3)2-) groups in the diamine structure can increase the rotational freedom of the polymer backbone, leading to better solubility.[1][2]
-
Non-coplanar Structures: Using diamines with bent or kinked geometries can prevent the formation of highly ordered, insoluble crystalline domains.
-
-
Copolymerization: Introducing a more flexible dianhydride comonomer alongside BODA can effectively improve the solubility of the resulting copolymer. The flexible segments disrupt the rigid BODA-based sequences, reducing crystallinity and enhancing solubility.
-
Control of Imidization: The method of imidization can influence the final properties of the polyimide.
-
Chemical Imidization: This method, carried out at lower temperatures using dehydrating agents like acetic anhydride and a catalyst such as pyridine, can sometimes yield more soluble polyimides compared to thermal imidization.[3]
-
One-Pot High-Temperature Solution Polymerization: For some BODA-based systems, a one-pot synthesis at high temperatures in a high-boiling solvent can directly yield a soluble polyimide, bypassing the isolation of the poly(amic acid) precursor.[4]
-
-
Issue 2: Brittle Polyimide Films
-
Question: The BODA-based polyimide films I cast are brittle and crack easily. How can I improve their flexibility?
-
Answer: Brittleness in polyimide films is often a consequence of high chain rigidity and strong intermolecular forces. To enhance film flexibility, consider the following approaches:
-
Incorporate Flexible Monomers: As with improving solubility, the incorporation of flexible diamines containing ether or other flexible linkages can significantly improve the toughness and elongation at break of the resulting films.
-
Copolymerization: Introducing a comonomer known to produce more flexible polyimides can be a highly effective strategy.
-
Optimize Curing Conditions: The thermal history of the film plays a crucial role in its mechanical properties.
-
Stepwise Curing: A gradual, stepwise curing protocol for the poly(amic acid) film allows for better solvent removal and more controlled imidization, which can lead to films with improved mechanical integrity. A typical procedure involves heating at 80-100 °C to remove the solvent, followed by a final cure at higher temperatures (e.g., 200-300 °C) to complete the imidization.
-
Avoid Excessive Curing Temperatures: While high temperatures are needed for complete imidization, excessively high temperatures can sometimes lead to degradation or crosslinking, resulting in brittle films.
-
-
Issue 3: Incomplete Imidization
-
Question: Spectroscopic analysis (e.g., FTIR) of my polyimide indicates the presence of residual poly(amic acid). How can I ensure complete imidization?
-
Answer: Incomplete imidization can negatively impact the thermal and mechanical properties of the final polymer. To drive the reaction to completion, consider these points:
-
Thermal Imidization:
-
Curing Temperature and Time: Ensure that the final curing temperature is sufficiently high and the time is adequate for the specific BODA-based polyimide system. Typically, temperatures above 250 °C are required. The optimal conditions should be determined experimentally, for example, by monitoring the disappearance of the amic acid peaks in the FTIR spectrum as a function of curing time and temperature.
-
-
Chemical Imidization:
-
Stoichiometry of Reagents: Use a sufficient excess of the dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine). A common molar ratio is 4:1 of acetic anhydride to the repeating unit of the poly(amic acid).
-
Reaction Time and Temperature: Allow the chemical imidization reaction to proceed for a sufficient amount of time. Gentle heating (e.g., to 80-100 °C) can sometimes accelerate the process.[3]
-
-
Purification of Monomers and Solvents: Impurities in the monomers or solvent can interfere with the polymerization and imidization reactions. Ensure that the BODA dianhydride, the diamine, and the solvent are of high purity and dry.
-
Frequently Asked Questions (FAQs)
Q1: Why are BODA-based polymers difficult to process?
A1: The primary challenge in processing BODA-based polymers lies in their inherent molecular structure. The bicyclo[2.2.2]oct-7-ene unit is rigid and non-planar. This rigidity, while contributing to excellent thermal stability, leads to strong intermolecular forces and efficient chain packing. Consequently, these polymers often exhibit poor solubility in common organic solvents and have very high glass transition temperatures, making them difficult to process from solution or by melt techniques.[5]
Q2: What are the key structural features in a diamine that can improve the processability of BODA-based polyimides?
A2: To enhance processability, the diamine should be selected to disrupt the regular packing of the rigid polymer chains. Key features include:
-
Flexibility: The presence of flexible linkages such as ether (-O-), thioether (-S-), or isopropylidene (-C(CH3)2-) can increase the conformational freedom of the polymer backbone.
-
Bulkiness: Large, sterically hindering groups (e.g., fluorenyl, t-butyl) attached to the diamine can prevent close chain packing.
-
Asymmetry: Asymmetric diamine monomers can lead to a more irregular polymer structure, which in turn reduces crystallinity and improves solubility.
Q3: What is the typical two-step synthesis method for BODA-based polyimides?
A3: The most common method is a two-step polycondensation reaction:
-
Poly(amic acid) Formation: The BODA dianhydride is reacted with an equimolar amount of a diamine in a polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP)) at room temperature under an inert atmosphere (e.g., nitrogen). This step results in a viscous solution of the poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide. This can be achieved in two ways:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a stepwise manner to high temperatures (typically 200-300 °C) to induce cyclodehydration.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution at room temperature or with gentle heating to effect the cyclization.[3]
-
Q4: Can BODA-based polymers be melt-processed?
A4: Generally, BODA-based polyimides have very high glass transition temperatures (Tg) and often decompose before they reach a molten state, making them unsuitable for conventional melt processing techniques. However, by carefully selecting comonomers to significantly lower the Tg, it might be possible to achieve some degree of melt processability, though this is not their primary processing route.
Data Presentation
The following tables summarize key quantitative data for a series of BODA-based polyimides synthesized with different diamines, illustrating the impact of the diamine structure on solubility and thermal properties.
Table 1: Solubility of BODA-Based Polyimides in Various Organic Solvents at Room Temperature
| Polyimide ID | Diamine Used | NMP | DMAc | DMSO | DMF | CHCl₃ | TCE | THF | DCE |
| BTD-MIMA | 4,4′-methylenebis(2-isopropyl-6-methylaniline) | ++ | ++ | ++ | ++ | ++ | - | - | - |
| BTD-HFA | 4,4′-(hexafluoroisopropylidene)dianiline | ++ | - | ++ | +/- | - | - | - | - |
| BTD-FND | 4,4′-(9-fluorenylidene)dianiline | ++ | ++ | ++ | ++ | - | ++ | - | - |
| BTD-TPM | 4,4′-diaminotriphenylmethane | ++ | ++ | ++ | ++ | - | ++ | - | - |
-
++ : Soluble; +/- : Partially Soluble; - : Insoluble
-
NMP : N-methyl-2-pyrrolidone; DMAc : N,N-dimethylacetamide; DMSO : Dimethyl sulfoxide; DMF : N,N-dimethylformamide; CHCl₃ : Chloroform; TCE : 1,1,2,2-tetrachloroethane; THF : Tetrahydrofuran; DCE : 1,2-dichloroethane
-
Data sourced from Perez-Francisco et al., 2024.[1]
Table 2: Thermal Properties of BODA-Based Polyimides
| Polyimide ID | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| BTD-MIMA | 272 | 430 |
| BTD-HFA | 355 | 480 |
| BTD-FND | >350 | 490 |
| BTD-TPM | 295 | 450 |
-
Data sourced from Perez-Francisco et al., 2024.[1]
Experimental Protocols
Protocol 1: Two-Step Synthesis of BODA-Based Polyimide (BTD-MIMA)
-
Monomer Preparation: Ensure BODA dianhydride and 4,4′-methylenebis(2-isopropyl-6-methylaniline) (MIMA) diamine are pure and dry.
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2 mmol of MIMA in 5 mL of N-methyl-2-pyrrolidone (NMP).
-
Once the diamine is fully dissolved, add 2 mmol of BODA dianhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate.
-
Place the plate in a vacuum oven and heat according to the following schedule: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 2 hours.
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
-
Protocol 2: One-Pot High-Temperature Solution Polymerization of BTD-HFA
-
Monomer Preparation: Ensure BODA dianhydride and 4,4′-(hexafluoroisopropylidene)dianiline (HFA) are pure and dry.
-
Polymerization and Imidization:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 2 mmol of HFA in 5 mL of NMP containing 150 mg of LiCl.
-
Add 2 mmol of BODA to the solution and stir at room temperature for 14 hours.
-
Add 4 mmol of pyridine and heat the mixture to 80 °C for 1 hour.
-
Slowly increase the temperature to 120 °C and add 4.0 mmol of benzoic acid.
-
Raise the temperature to 190 °C and maintain for 24 hours.
-
Cool the polymer solution and precipitate it by pouring it into ethanol.
-
Filter the polymer, wash it thoroughly with ethanol, and dry it in a vacuum oven at 200 °C overnight.[5]
-
Mandatory Visualization
Caption: Workflow for the two-step synthesis of BODA-based polyimide films.
Caption: Relationship between monomer/process choices and BODA-polymer properties.
References
- 1. Effect of Low-temperature Imidization on Properties and Aggregation Structures of Polyimide Films with Different Rigidity [cjps.org]
- 2. Solutions to Common Challenges with Polyimide Film Processing [konlidainc.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Stability issues of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern is its susceptibility to hydrolysis. As a dianhydride, it is sensitive to moisture and can react with water to form the corresponding tetracarboxylic acid. This hydrolysis is catalyzed by both acids and bases. The compound is also incompatible with strong oxidizing agents.
Q2: How should I store this compound?
A2: It is recommended to store the dianhydride at room temperature in a tightly sealed container, preferably under a dry, inert atmosphere such as nitrogen or argon.[1] Avoid exposure to moist air or water.[1]
Q3: In which solvents is this dianhydride soluble?
A3: The dianhydride has limited solubility in many common organic solvents at room temperature. It is considered virtually insoluble in water at room temperature and slightly soluble in ether, acetone, and benzene.[2] For reactions such as polyimide synthesis, it is typically dissolved in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with heating.[3][4]
Q4: What are the signs of degradation in my sample or solution?
A4: Visual signs of degradation in a solid sample can include a change in color or texture. In solution, the primary degradation product is the corresponding tetracarboxylic acid. This can lead to changes in solubility, with the potential for precipitation of the tetracarboxylic acid. Spectroscopic methods such as FTIR and NMR can be used to detect the presence of carboxylic acid groups, indicating hydrolysis.
Troubleshooting Guides
Issue 1: Poor solubility in reaction solvent.
-
Possible Cause: The dianhydride has inherently low solubility in many solvents at room temperature.
-
Troubleshooting Steps:
-
Gently heat the solution while stirring. Many polymerization procedures involving this dianhydride utilize elevated temperatures to achieve dissolution.[3][4]
-
Ensure the solvent is dry. The presence of water can lead to hydrolysis, forming the tetracarboxylic acid which may have different solubility characteristics.
-
Consider a different solvent system. While NMP and DMAc are common, other high-boiling polar aprotic solvents might be suitable depending on the specific reaction.
-
Issue 2: Inconsistent or poor reaction yield (e.g., in polyimide synthesis).
-
Possible Cause 1: Degradation of the dianhydride due to moisture.
-
Troubleshooting Steps:
-
Use anhydrous solvents. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) before use.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry the dianhydride in a vacuum oven before use to remove any adsorbed moisture.
-
-
Possible Cause 2: Low reactivity with the chosen nucleophile (e.g., a specific diamine).
-
Troubleshooting Steps:
-
Increase the reaction temperature or time, while monitoring for potential side reactions or degradation.
-
Consider the use of a catalyst if appropriate for the specific reaction chemistry.
-
Evaluate the purity of the dianhydride and other reactants. Impurities can inhibit the reaction. One study noted that the polymerizability of this dianhydride with 2,2′-bis(trifluoromethyl)benzidine (TFMB) was insufficient, suggesting that reactant pairing can be critical.[5]
-
Issue 3: Unexpected side products are observed.
-
Possible Cause: Hydrolysis of the dianhydride to the tetracarboxylic acid.
-
Troubleshooting Steps:
-
Rigorously exclude water from the reaction system (see Issue 2).
-
If the reaction involves aqueous workup, minimize the contact time and consider performing the workup at a lower temperature to reduce the rate of hydrolysis.
-
Analyze the side products. The presence of carboxylic acid peaks in IR or NMR spectra is a strong indicator of hydrolysis.
-
Experimental Protocols
Protocol 1: Monitoring Dianhydride Stability by ¹H NMR Spectroscopy
This protocol allows for the qualitative assessment of dianhydride hydrolysis over time.
-
Sample Preparation:
-
Prepare a stock solution of the dianhydride in a deuterated aprotic solvent (e.g., DMSO-d₆) at a known concentration.
-
To a separate NMR tube, add a known volume of the same deuterated solvent and acquire a spectrum to serve as a baseline.
-
To this NMR tube, add a specific amount of water.
-
Add a known volume of the dianhydride stock solution to the water-containing NMR tube, mix quickly, and begin acquiring spectra.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) at a constant temperature.
-
-
Data Analysis:
-
Monitor the appearance of new peaks corresponding to the protons of the tetracarboxylic acid and the disappearance of the peaks corresponding to the dianhydride. The protons adjacent to the newly formed carboxylic acid groups will likely exhibit a shift in their resonance compared to the anhydride.
-
Protocol 2: Stability Assessment using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol can be used to detect the presence of the hydrolysis product.
-
Sample Preparation:
-
Dissolve the dianhydride in a suitable dry solvent (e.g., NMP).
-
Divide the solution into two samples. Keep one as a control in a tightly sealed container. Expose the other sample to a source of moisture (e.g., by adding a small, known amount of water or leaving it open to the atmosphere for a defined period).
-
-
Data Acquisition:
-
At various time points, take an aliquot of each solution and cast a thin film on a suitable IR-transparent substrate (e.g., a KBr plate).
-
Acquire the FTIR spectrum for each sample.
-
-
Data Analysis:
-
Look for the characteristic anhydride peaks (typically around 1850 cm⁻¹ and 1780 cm⁻¹ for the C=O stretching).
-
The formation of the tetracarboxylic acid will be indicated by the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency to that characteristic of a carboxylic acid (around 1700 cm⁻¹).
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public literature regarding the hydrolysis rates of this compound in various solutions. Researchers are advised to perform stability studies under their specific experimental conditions.
| Parameter | Value | Solvent | Temperature | Reference |
| Solubility | Virtually insoluble | Water | Room Temperature | [2] |
| Solubility | Slightly soluble | Ether, Acetone, Benzene | Room Temperature | [2] |
| Solubility | Soluble (with heating) | NMP, DMAc, DMSO | Elevated | [3][4][6] |
Visualizations
Caption: Hydrolysis pathway of the dianhydride.
Caption: Troubleshooting workflow for inconsistent reactions.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound (COeDA) 1719-83-1 C12H8O6 | Heynova [heynovachem.com]
- 3. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on this compound | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BOTA) and why is its hygroscopic nature a concern?
This compound (BOTA) is a chemical intermediate primarily used in the synthesis of high-performance polymers like polyimides, which are valued for their exceptional thermal stability and mechanical strength.[1] Its rigid, three-dimensional structure contributes to high glass transition temperatures in the resulting polymers.[1]
BOTA is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2][3] This is a significant concern because the anhydride functional groups are susceptible to hydrolysis, reacting with water to form the corresponding tetracarboxylic acid. This hydrolysis can negatively impact polymerization reactions, leading to lower molecular weight polymers and altered material properties.[4]
Q2: How should I properly store BOTA to prevent moisture absorption?
To minimize moisture absorption, BOTA should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and to use a desiccator.[2][3]
Q3: What are the visible signs that my BOTA sample may have absorbed moisture?
While there may not be dramatic visible changes, a key indicator of moisture absorption is a change in the physical form of the powder. It may become clumpy or cake-like instead of a free-flowing powder. You might also notice a faint vinegar-like odor, which can be a sign of hydrolysis to the carboxylic acid.[2]
Troubleshooting Guide
My reaction yield is lower than expected, or the resulting polymer has poor mechanical properties. Could this be related to the hygroscopic nature of BOTA?
Yes, this is a common issue when working with hygroscopic monomers like BOTA. The presence of moisture and the subsequent hydrolysis of the dianhydride can lead to several problems in polymerization reactions.
Logical Troubleshooting Workflow
Experimental Protocols
Protocol 1: Assessing BOTA Purity via FTIR Spectroscopy
This protocol helps to qualitatively assess the presence of the hydrolyzed tetracarboxylic acid in your BOTA sample.
Methodology:
-
Sample Preparation: Prepare a KBr pellet or use a diamond ATR attachment for solid sample analysis.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Spectral Analysis: Look for the characteristic peaks of the anhydride and the potential presence of carboxylic acid peaks.
| Functional Group | Characteristic Peak(s) (cm⁻¹) | Interpretation |
| Anhydride C=O | ~1850 and ~1780 (two distinct peaks) | Indicates the presence of the desired anhydride functional groups.[6][7] |
| Carboxylic Acid O-H | Broad peak from ~3300 to 2500 | A broad absorption in this region is a strong indicator of hydrolysis.[3] |
| Carboxylic Acid C=O | ~1710 | The presence of a peak around this wavenumber, especially with a corresponding O-H stretch, suggests hydrolysis.[3] |
Protocol 2: Quantitative Purity Assessment by Acid-Base Titration
This method determines the purity of BOTA by quantifying the amount of dianhydride that hydrolyzes to the tetracarboxylic acid, which is then titrated with a standardized base.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of BOTA into an Erlenmeyer flask.
-
Hydrolysis: Add 50 mL of a 1:1 mixture of acetone and water to the flask. Gently heat the mixture to facilitate the complete hydrolysis of the dianhydride to the tetracarboxylic acid.
-
Titration: After cooling the solution to room temperature, add a few drops of phenolphthalein indicator. Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink color is observed.
-
Calculation: The purity of the BOTA sample can be calculated using the following formula:
Purity (%) = (V_NaOH × M_NaOH × MW_BOTA) / (W_sample × 2) × 100
Where:
-
V_NaOH = Volume of NaOH solution used in liters
-
M_NaOH = Molarity of the NaOH solution
-
MW_BOTA = Molecular weight of BOTA (248.19 g/mol )
-
W_sample = Weight of the BOTA sample in grams
-
The factor of 2 accounts for the two anhydride groups per molecule of BOTA.
-
Protocol 3: Drying Hygroscopic BOTA
If your BOTA sample is suspected to have absorbed moisture, it can be dried before use.
Methodology:
-
Preparation: Place the BOTA powder in a clean, dry flask or dish suitable for use in a vacuum oven.
-
Drying: Heat the sample in a vacuum oven at a temperature between 80-100°C for several hours (e.g., 4-6 hours). The exact temperature and time may need to be optimized for your specific sample and equipment. It is advisable to start with a lower temperature to avoid potential sublimation or decomposition.
-
Cooling and Storage: After drying, allow the sample to cool to room temperature under vacuum or in a desiccator before use. Store the dried BOTA in a desiccator or a glovebox under an inert atmosphere.
Experimental Workflow for Handling Hygroscopic BOTA
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 1H NMR Analysis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR analysis of polyimides based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) with a common alternative, polyimides derived from bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic dianhydride. This analysis is crucial for the structural verification and purity assessment of these polymers, which are of significant interest in fields such as drug delivery and advanced materials due to their high thermal stability and solubility.[1]
Performance Comparison: ¹H NMR Spectral Data
The ¹H NMR spectra of these alicyclic polyimides are characterized by distinct signals corresponding to the protons on the bicyclic core of the dianhydride monomer. These signals serve as a fingerprint for the polymer's backbone structure. Below is a comparative table summarizing the key ¹H NMR data for polyimides synthesized from BTD and a common alternative dianhydride, typically with an aromatic diamine like 4,4'-oxydianiline (ODA).
| Polymer System | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| BTD-Based Polyimide | Olefinic Protons (Ha) | ~6.27 | br s | - | 2H |
| Bridgehead Protons (Hb) | ~3.60 | br s | - | 2H | |
| Methylene Bridge Protons (Hc) | ~3.52 | br s | - | 4H | |
| Alternative: Bicyclo[2.2.1]heptane-based Polyimide | Bridgehead Protons | ~3.2-3.4 | m | - | 2H |
| Methylene Bridge Protons (endo/exo) | ~1.5-1.8 | m | - | 2H | |
| Methylene Bridge Protons (syn/anti) | ~1.3-1.5 | m | - | 2H |
Note: The chemical shifts for the aromatic protons from the diamine component typically appear in the range of δ 7.0-8.0 ppm and are not included in this table as they vary depending on the specific diamine used.
The data clearly shows that the olefinic protons in the BTD-based polymers provide a distinct downfield signal at approximately 6.27 ppm, which is absent in the saturated bicyclo[2.2.1]heptane-based counterparts. This feature is a key diagnostic tool for identifying the presence of the BTD monomer in a polymer chain.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra of polyimides.
1. Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the dry polyimide sample and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉, or NMP-d₇) in a clean vial. Complete dissolution is crucial for high-resolution spectra. Sonication may be required for some less soluble polyimides.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the polymer solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: The solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) is typically used as an internal reference to calibrate the chemical shift scale.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the aliphatic region.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is used to allow for full relaxation of the polymer protons.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Temperature: Room temperature is standard, but elevated temperatures may be necessary for some samples to improve solubility or sharpen signals.
-
Visualizing Polymer Structures and Analytical Workflow
To further clarify the structural differences and the analytical process, the following diagrams are provided.
Caption: Monomers and resulting polymer backbones.
Caption: ¹H NMR analysis workflow.
Caption: Key ¹H NMR spectral feature comparison.
References
Comparing thermal stability of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride polyimides
A Comparative Analysis of the Thermal Stability of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BDA) Polyimides
This guide provides an objective comparison of the thermal stability of polyimides derived from this compound (BDA) with commercially available, fully aromatic polyimides. The unique molecular architecture of BDA, featuring a rigid, non-planar alicyclic structure, imparts a distinct set of properties to the resulting polyimides, influencing their thermal performance and processability. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking high-performance polymers for demanding applications.
Comparative Thermal Properties
The thermal stability of polyimides is paramount for their application in high-temperature environments. Key metrics for evaluating this property are the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, and the thermal decomposition temperature (Td), which signifies the onset of material degradation.
The following table summarizes the thermal properties of various BDA-based polyimides and compares them with those of well-established aromatic polyimides. The data presented is compiled from peer-reviewed studies to ensure accuracy and objectivity.
| Polyimide System | Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| BDA-MIMA[1] | BDA | 4,4′-Methylenebis(2-isopropyl-6-methylaniline) (MIMA) | 272 | > 430 |
| BDA-HFA[1] | BDA | 4,4′-(Hexafluoroisopropylidene)dianiline (HFA) | 355 | > 430 |
| BDA-FND[1] | BDA | 4,4′-(9-Fluorenylidene)dianiline (FND) | > 350 | > 430 |
| BDA-TPM[1] | BDA | 4,4′-Diaminotriphenylmethane (TPM) | 295 | > 430 |
| Alternative Aromatic Polyimides | ||||
| PMDA-ODA (Kapton®)[2][3][4] | PMDA | 4,4'-Oxydianiline (ODA) | 360 - 410 | ~505 |
| BPDA-ODA[4][5] | BPDA | 4,4'-Oxydianiline (ODA) | 290 | ~580 |
| BPDA-PPD/ODA[6] | BPDA | p-Phenylenediamine (PPD) / 4,4'-Oxydianiline (ODA) | ~290 | - |
Analysis:
Polyimides derived from BDA exhibit excellent thermal stability, with decomposition temperatures generally exceeding 400°C.[7] Their glass transition temperatures are also high, ranging from 272°C to over 350°C, depending on the diamine comonomer used.[1] The rigid and non-planar bicyclo[2.2.2]octene unit in the BDA structure restricts segmental motion, contributing to the high Tg values.[8]
When compared to fully aromatic polyimides like Kapton® (PMDA-ODA), BDA-based polyimides may exhibit slightly lower decomposition temperatures.[1] This is attributed to the presence of the aliphatic bicycloalkane moiety, which can be less stable than the fully aromatic systems at very high temperatures. However, the unique structure of BDA polyimides often leads to improved solubility in organic solvents, which is a significant advantage for processing and fabrication of films and coatings.[1][9]
Experimental Protocols
The following are detailed methodologies for the synthesis and thermal characterization of polyimides, representative of the procedures used to obtain the data in this guide.
Polyimide Synthesis: Two-Step Polymerization
Polyimides are typically synthesized via a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Step 1: Poly(amic acid) Synthesis
-
An aromatic diamine is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).
-
A stoichiometric amount of the dianhydride (e.g., BDA, PMDA, or BPDA) is added to the stirred diamine solution in portions.
-
The reaction mixture is stirred at room temperature for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution. The progress of the reaction can be monitored by the increase in viscosity.
Step 2: Imidization
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner under a nitrogen atmosphere. A typical heating schedule would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete conversion to the polyimide.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution. The reaction is typically stirred at room temperature or slightly elevated temperatures to achieve imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature of the polyimides.
-
Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Analysis Conditions: The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[10]
-
Data Acquisition: The instrument records the change in mass of the sample as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature (Td5 or Td10).[10]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polyimides.
-
Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is sealed in an aluminum DSC pan.
-
Analysis Conditions: The sample is subjected to a heat-cool-heat cycle to erase any previous thermal history. A typical procedure involves heating the sample from room temperature to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10°C/min or 20°C/min under a nitrogen atmosphere. The sample is then cooled rapidly and reheated at the same rate.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and thermal characterization of polyimides.
Caption: General workflow for polyimide synthesis and thermal analysis.
References
- 1. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 2. Kapton - Wikipedia [en.wikipedia.org]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of aromatic polyimides from dianhydrides and diamines | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride and Other Alicyclic Dianhydrides in High-Performance Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of advanced polymers with tailored properties. This guide provides an objective comparison of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA) with other notable alicyclic dianhydrides used in the synthesis of high-performance polyimides. The information presented herein is supported by experimental data to aid in informed material selection.
Alicyclic dianhydrides are a class of monomers that impart unique characteristics to polyimides, offering a compelling alternative to their fully aromatic counterparts. The incorporation of non-aromatic, bridged ring systems into the polymer backbone can lead to enhanced solubility, improved optical transparency, and lower dielectric constants, while often maintaining high thermal stability. BOTA, with its rigid and strained bicyclic structure, is a prominent member of this class. This guide will compare the performance of polyimides derived from BOTA with those synthesized from other alicyclic dianhydrides such as Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride (BODA) and hydrogenated pyromellitic dianhydride (H-PMDA).
Performance Comparison of Alicyclic Dianhydride-Based Polyimides
The properties of polyimides are significantly influenced by the chemical structure of the dianhydride monomer. The following tables summarize key quantitative data from experimental studies, comparing polyimides synthesized from BOTA and other alicyclic dianhydrides. It is important to note that direct comparisons can be influenced by the specific diamine used in the polymerization and the synthesis conditions.
Table 1: Thermal Properties of Polyimides Derived from Various Alicyclic Dianhydrides
| Dianhydride | Diamine | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Reference |
| BOTA | 4,4'-methylenebis(2-isopropyl-6-methylaniline) (MIMA) | 272 | 473 | [1] |
| BOTA | 4,4'-(hexafluro-isopropylidene)dianiline (HFA) | 355 | 437 | [1] |
| BOTA | 4,4'-(9-fluorenylidene)dianiline (FND) | >350 | 465 | [1] |
| BODA | 4,4'-diaminodiphenyl ether (ODA) | >380 | >450 | [2] |
| BODA | 1,3-bis(4-aminophenoxy)benzene | >380 | >450 | [2] |
| H-PMDA | 2,2′-bis(trifluoromethyl)benzidine (TFMB) | 350-380 | >450 | [3] |
Note: The properties of polyimides are highly dependent on the diamine comonomer. The data presented here is for illustrative purposes, showcasing the general performance of these dianhydrides.
Table 2: Mechanical and Electrical Properties of Polyimides Derived from Alicyclic Dianhydrides
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Dielectric Constant | Reference |
| BODA | Various Aromatic Diamines | 52-96 | 1.5-2.6 | 3-11 | 3.2-3.7 | [2] |
| H-PMDA | Amide-containing Diamines | >100 | >3.0 | >10 | Not Specified | [3] |
Key Performance Insights
Polyimides derived from BOTA exhibit a favorable combination of high thermal stability, with glass transition temperatures often exceeding 270°C and decomposition temperatures above 400°C, and good solubility in organic solvents.[1] The rigid, non-planar structure of BOTA disrupts polymer chain packing, which contributes to its enhanced solubility compared to fully aromatic polyimides.[1]
When compared to its saturated analog, Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride (BODA), polyimides from both dianhydrides demonstrate excellent thermal stability.[2] However, the introduction of the double bond in BOTA can offer a site for potential crosslinking reactions, which could be utilized to further enhance the polymer's properties. Polyimides derived from BODA are noted for their exceptional optical clarity and colorlessness, with light transparency in the visible region exceeding 86%.[2]
Hydrogenated pyromellitic dianhydride (H-PMDA) is another important alicyclic dianhydride. Polyimides based on H-PMDA are also known for their high thermal stability and good optical transparency.[3] The choice between these alicyclic dianhydrides will ultimately depend on the specific balance of properties required for a given application. For instance, if superior solubility is a primary concern, BOTA presents a strong candidate. If exceptional colorlessness is paramount, BODA-based polyimides may be more suitable.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of typical protocols for the synthesis and characterization of polyimides derived from alicyclic dianhydrides.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, the diamine is dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the alicyclic dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then cast onto a glass substrate to form a film. The film is subsequently thermally cured by heating in a stepwise manner, for example, at 100°C, 200°C, and 300°C, each for 1 hour, under a nitrogen atmosphere to effect the conversion to the final polyimide. Alternatively, chemical imidization can be carried out by adding a dehydrating agent, such as a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution.
Characterization Techniques
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide films. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (T_d5) is often used as an indicator of the onset of thermal decomposition.[4]
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (T_g) of the polyimide. A small sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured. The T_g is observed as a step-like change in the heat flow curve.[5][6] A typical procedure involves heating the sample to a temperature above its expected T_g, cooling it at a controlled rate, and then reheating at a specific rate (e.g., 10 or 20°C/min) to measure the transition.[5]
-
Tensile Properties Measurement: The mechanical properties of the polyimide films are evaluated using a universal testing machine. Film specimens with specific dimensions (e.g., as per ASTM D882 standard) are subjected to a tensile load at a constant crosshead speed.[7][8] The stress-strain curve is recorded to determine the tensile strength, tensile modulus, and elongation at break.[8]
Visualizing the Structure-Property Relationship
The choice of dianhydride has a direct impact on the final properties of the polyimide. The following diagram illustrates the logical relationship between the structural features of different dianhydride classes and the resulting polymer characteristics.
Figure 1: Structure-Property Relationships of Polyimides.
Conclusion
This compound (BOTA) is a valuable monomer for the synthesis of high-performance polyimides, offering a unique balance of high thermal stability and enhanced solubility. This guide has provided a comparative overview of BOTA and other alicyclic dianhydrides, supported by experimental data. The choice of a specific alicyclic dianhydride will be dictated by the desired combination of properties for the target application. For researchers and professionals in materials science and drug development, understanding the structure-property relationships of these monomers is key to designing next-generation polymers with precisely controlled functionalities.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. mt.com [mt.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. digital-library.theiet.org [digital-library.theiet.org]
A Comparative Guide to Gas Separation Membranes Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of gas separation membranes fabricated using Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA). The performance of BOTA-based polyimide membranes is objectively compared with commercially available and other high-performance polyimide membranes, supported by experimental data. Detailed experimental protocols for membrane synthesis and gas permeation testing are also presented.
Introduction
Polyimide membranes are at the forefront of gas separation technologies due to their excellent thermal and chemical stability, good mechanical properties, and tunable gas transport properties.[1] The performance of these membranes is largely dictated by the chemical structure of the dianhydride and diamine monomers used in their synthesis. This compound (BOTA), a non-planar, bridged-alicyclic dianhydride, has been investigated as a building block for high-performance polyimides. Its rigid and contorted structure can lead to polymers with increased fractional free volume (FFV), enhancing gas permeability.[2]
This guide compares the gas separation performance of polyimides derived from BOTA with that of membranes based on the widely studied 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), the commercial polyimide Matrimid® 5218, and a high-performance triptycene-based polyimide. The comparison focuses on key gas pairs relevant to industrial applications, such as CO₂/CH₄ and O₂/N₂ separation.
Performance Comparison of Gas Separation Membranes
The gas separation performance of various polyimide membranes is summarized in the tables below. The data includes permeability in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹) and ideal selectivity for key gas pairs. The data has been compiled from various sources and, where possible, standardized to similar testing conditions to ensure a fair comparison.
Table 1: Gas Separation Performance Data for BOTA-Based and Alternative Polyimide Membranes
| Membrane Material | Dianhydride | Diamine | P(CO₂) [Barrer] | P(O₂) [Barrer] | P(N₂) [Barrer] | P(CH₄) [Barrer] | α(CO₂/CH₄) | α(O₂/N₂) | Test Conditions |
| BOTA-Based | |||||||||
| BTD-MIMA[3] | BOTA | MIMA | 25.1 | 5.6 | 1.1 | 0.8 | 31.4 | 5.1 | 35 °C, 2 atm |
| BTD-HFA[3] | BOTA | HFA | 22.4 | 5.0 | 1.0 | 0.7 | 32.0 | 5.0 | 35 °C, 2 atm |
| Alternatives | |||||||||
| 6FDA-DAM[4][5] | 6FDA | DAM | ~250 | ~50 | ~10 | ~7 | ~35.7 | ~5.0 | 35 °C, ~2 bar |
| Matrimid® 5218[6] | BTDA | DAPDPI | 9.8 | 2.0 | 0.4 | 0.3 | 32.7 | 5.0 | 35 °C, 2 bar |
| Triptycene-PI[7] | 6FDA | DATri | ~150 | ~35 | ~7 | ~4 | ~37.5 | ~5.0 | 35 °C, 2 atm |
Note: BTDA (3,3′,4,4′-benzophenonetetracarboxylic dianhydride), DAPDPI (5(6)-amino-1-(4'-aminophenyl)-1,3,3-trimethylindane), MIMA (4,4′-methylenebis(2-isopropyl-6-methylaniline)), HFA (4,4′-(hexafluoroisopropylidene)dianiline), DAM (2,4,6-trimethyl-m-phenylenediamine), DATri (2,6-diaminotriptycene). Data for 6FDA-DAM and Triptycene-PI are estimated from graphical representations and may have some deviation.
Table 2: Thermal Properties of BOTA-Based and Alternative Polyimide Membranes
| Membrane Material | Glass Transition Temperature (Tg) [°C] | Decomposition Temperature (Td, 5% weight loss) [°C] |
| BOTA-Based | ||
| BTD-MIMA[3] | 355 | > 430 |
| BTD-HFA[3] | 272 | > 430 |
| Alternatives | ||
| 6FDA-DAM | ~380-400 | > 500 |
| Matrimid® 5218 | 305-320 | ~500 |
| Triptycene-PI[7] | 352 | 540 |
Experimental Protocols
Detailed methodologies for the synthesis of BOTA-based polyimides and the evaluation of membrane gas separation performance are provided below.
Synthesis of BOTA-Based Polyimides (e.g., BTD-MIMA)
The synthesis of polyimides from BOTA is typically a two-step process involving the formation of a poly(amic acid) followed by chemical or thermal imidization.[3]
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., 2 mmol of MIMA) in an anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add an equimolar amount of BOTA dianhydride (2 mmol) to the stirred diamine solution.
-
Continue stirring at 0-5 °C for 1 hour, and then allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) in a molar ratio of 2:1 with respect to the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12 hours, followed by heating at 80 °C for 4 hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Filter, wash the polymer with methanol and water, and dry it in a vacuum oven at 150 °C for 24 hours.
-
Membrane Fabrication: Solution Casting and Solvent Evaporation
-
Polymer Solution Preparation: Prepare a 15-20 wt% solution of the dried polyimide in a suitable solvent (e.g., NMP or chloroform).
-
Casting: Filter the polymer solution and cast it onto a clean, level glass plate.
-
Solvent Evaporation: Place the cast film in a dust-free oven and evaporate the solvent at a controlled temperature (e.g., 80 °C) for 12 hours.
-
Annealing: Further heat the membrane under vacuum at a temperature above the boiling point of the solvent but below the polymer's glass transition temperature (e.g., 200 °C) for at least 24 hours to remove any residual solvent.
-
Membrane Removal: Carefully peel the resulting membrane from the glass plate.
Gas Permeation Measurements: Constant Volume/Variable Pressure Method
The gas permeability of the prepared membranes is determined using the constant volume/variable pressure method.[8]
-
Membrane Mounting: Mount a circular membrane sample in a permeation cell, ensuring a gas-tight seal.
-
Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum.
-
Gas Feed: Introduce the feed gas to the upstream side of the membrane at a constant pressure (e.g., 2 atm).
-
Pressure Measurement: Monitor the pressure increase in the calibrated downstream volume over time using a pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:
P = (V * l) / (A * R * T * (p_feed - p_permeate)) * (dp/dt)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_feed is the feed pressure
-
p_permeate is the permeate pressure (often negligible compared to p_feed)
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:
α_(A/B) = P_A / P_B
Visualizations
Logical Workflow for Performance Evaluation of Gas Separation Membranes
Caption: Logical workflow for the synthesis, fabrication, characterization, and performance evaluation of gas separation membranes.
Conclusion
Polyimides based on this compound (BOTA) exhibit promising gas separation properties, particularly for CO₂/CH₄ separation, with selectivities comparable to the commercial polyimide Matrimid® 5218. The permeability of BOTA-based membranes, such as BTD-MIMA and BTD-HFA, is notably higher than that of Matrimid® 5218, although it does not reach the high permeability levels of 6FDA-based or triptycene-based polyimides. The rigid and non-planar structure of the BOTA dianhydride contributes to a less efficient chain packing, which generally enhances gas permeability.
The thermal stability of BOTA-based polyimides is excellent, with decomposition temperatures exceeding 430 °C, making them suitable for applications requiring high-temperature operation. The choice of the diamine plays a crucial role in fine-tuning the gas transport properties and thermal characteristics of the resulting polyimide. Further research could focus on the synthesis of BOTA-based copolymers or the fabrication of mixed-matrix membranes to further enhance their separation performance and potentially surpass the current upper bound for polymeric membranes.
References
- 1. Constant-Pressure, High-Throughput Membrane Permeation Testing System - Tech Briefs [techbriefs.com]
- 2. This compound | 1719-83-1 | Benchchem [benchchem.com]
- 3. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on this compound [mdpi.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Polyimides Synthesized with Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polyimides synthesized using Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and its saturated analogue, bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride. The performance of these alicyclic polyimides is compared with that of commercially relevant aromatic polyimides derived from dianhydrides such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) and pyromellitic dianhydride (PMDA). This objective comparison is supported by experimental data from peer-reviewed literature to inform material selection for advanced applications.
Executive Summary
Polyimides derived from bicyclo[2.2.2]octane-based dianhydrides exhibit a favorable combination of mechanical strength and flexibility. These materials demonstrate tensile moduli in the range of 1.5 to 2.6 GPa and tensile strengths between 52 and 96 MPa, with an elongation at break of 3-11%[1]. In comparison, aromatic polyimides like BTDA-PI show higher tensile strength (114.19 MPa) and tensile modulus (3.23 GPa) but with a lower elongation at break (3.58%), indicating greater rigidity[2]. The unique alicyclic structure of BTD-based polyimides contributes to their enhanced solubility and processability, a significant advantage over many rigid aromatic polyimides[3].
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of polyimide films derived from various dianhydrides.
| Dianhydride | Diamine | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride | Various aromatic diamines | 1.5 - 2.6 | 52 - 96 | 3 - 11 | [1] |
| BTDA | 4,4'-oxydianiline (ODA) | 3.23 | 114.19 | 3.58 | [2] |
| PMDA | 4,4'-oxydianiline (ODA) | 3.42 | - | 2.82 | [2] |
| BPDA | 4,4'-oxydianiline (ODA) | - | - | 3.8 | [2] |
Structure-Property Relationship
The mechanical properties of polyimides are intrinsically linked to the chemical structure of the dianhydride and diamine monomers. The rigid and three-dimensional structure of the bicyclo[2.2.2]octane unit in BTD imparts a unique combination of stiffness and solubility to the resulting polyimides.
Experimental Protocols
1. Synthesis of Poly(amic acid) and Polyimide Films (General Procedure)
A typical synthesis involves the reaction of the dianhydride with an equimolar amount of an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere at room temperature. The resulting poly(amic acid) solution is then cast onto a glass substrate. The film is subsequently thermally cured by heating in a stepwise manner to temperatures typically ranging from 100 °C to 300 °C to induce imidization and removal of the solvent[2].
2. Mechanical Property Testing
The mechanical properties of the prepared polyimide films are characterized using a universal testing machine according to ASTM D882 standards. The tensile strength, tensile modulus, and elongation at break are determined from the stress-strain curves obtained during the tensile tests.
Detailed Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of polyimide films.
Conclusion
Polyimides synthesized from this compound and its derivatives offer a compelling alternative to traditional aromatic polyimides, particularly in applications where enhanced solubility and processability are required without significant compromise of mechanical performance. The alicyclic structure provides a unique handle to tune the properties of high-performance polymers for specialized applications in microelectronics, aerospace, and biomedical fields. Further research into the structure-property relationships of various diamine combinations with BTD is warranted to fully explore the potential of this class of polymers.
References
A Comparative Guide to the Dielectric Properties of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BOTA) Polyimides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of BOTA-Based Polyimides for Advanced Applications
In the quest for advanced materials with tailored dielectric properties for applications ranging from microelectronics to specialized biomedical devices, polyimides stand out for their exceptional thermal and mechanical stability. A promising subclass of these polymers is derived from Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA). The unique alicyclic and unsaturated structure of the BOTA monomer offers a pathway to polyimides with potentially low dielectric constants, a critical attribute for high-frequency applications and advanced insulating materials. This guide provides a comparative analysis of the dielectric performance of BOTA-based polyimides against other low-dielectric constant alternatives, supported by experimental data.
Performance Comparison: Dielectric Constant of BOTA Polyimides and Alternatives
The dielectric constant (k) is a key parameter that quantifies a material's ability to store electrical energy in an electric field. For high-frequency applications, a lower dielectric constant is desirable to minimize signal delay and cross-talk. The incorporation of the bulky, non-planar BOTA moiety into the polyimide backbone can disrupt chain packing and reduce intermolecular electronic polarization, thereby lowering the dielectric constant.
| Polyimide Type | Dianhydride Monomer | Diamine Monomer | Dielectric Constant (k) | Frequency | Reference |
| BOTA-Based Polyimide | This compound (BOTA) | Various Aromatic Diamines | 3.15 (crosslinked) | 10 GHz | [1] |
| Saturated Bicyclo-Alicyclic Polyimide | Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride | Various Aromatic Diamines | 3.2 - 3.7 | Not Specified | [2] |
| Fluorinated Polyimide | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 2.6 - 2.9 | 10 GHz | |
| Porous Fluorinated Polyimide | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Not Specified | 2.48 | 10 GHz | [3] |
| Standard Aromatic Polyimide | Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | ~3.4 | Not Specified | [4] |
Key Observations:
-
Polyimides derived from the saturated bicyclo[2.2.2]octane dianhydride exhibit a dielectric constant in the range of 3.2 to 3.7.[2]
-
Crosslinking of a BOTA-based polyimide has been shown to reduce the dielectric constant from 3.42 to 3.15 at a frequency of 10 GHz, highlighting a strategy for tuning dielectric properties.
-
Fluorinated polyimides consistently demonstrate lower dielectric constants, typically in the range of 2.6 to 2.9 at 10 GHz, due to the high electronegativity and bulkiness of fluorine atoms which decrease polarizability and increase free volume.
-
The introduction of porosity in fluorinated polyimides can further lower the dielectric constant to values as low as 2.48 at 10 GHz.[3]
-
Standard aromatic polyimides, such as those derived from PMDA and ODA, generally possess a higher dielectric constant of around 3.4.[4]
While specific data on a wide range of BOTA-polyimides with various diamines remains limited in publicly available literature, the existing data suggests that the BOTA structure is a promising building block for achieving moderately low dielectric constants, with the potential for further reduction through strategies like crosslinking.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis of BOTA-based polyimides and the characterization of their dielectric properties.
Synthesis of BOTA-Based Polyimides (Two-Step Polymerization)
A common and effective method for synthesizing high molecular weight polyimides is a two-step polycondensation reaction.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged reaction flask, the aromatic diamine is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
An equimolar amount of this compound (BOTA) is added to the solution in portions.
-
The reaction mixture is stirred at room temperature for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then subjected to a thermal imidization process, which involves a stepwise heating schedule in an oven or under vacuum. A typical procedure would be:
-
80-100°C for 1-2 hours to remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250-300°C for 1-2 hours to ensure complete conversion to the polyimide.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the substrate.
-
Measurement of Dielectric Constant
The dielectric constant of the prepared polyimide films is typically measured using a parallel plate capacitor method with an LCR meter or an impedance analyzer.
-
Sample Preparation:
-
Circular or square electrodes (e.g., gold or aluminum) of a known area (A) are deposited on both sides of the polyimide film of known thickness (d) using techniques like sputtering or thermal evaporation.
-
-
Measurement:
-
The sample is placed in a test fixture connected to an LCR meter or impedance analyzer.
-
The capacitance (C) of the sample is measured over a range of frequencies (e.g., 1 kHz to 1 MHz, or at higher frequencies using specialized equipment).
-
-
Calculation:
-
The dielectric constant (k) is calculated using the formula for a parallel plate capacitor:
-
k = (C * d) / (ε₀ * A)
-
Where:
-
C is the measured capacitance.
-
d is the thickness of the polyimide film.
-
A is the area of the electrodes.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
-
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of BOTA-based polyimides and the logical relationship between molecular structure and dielectric properties.
Caption: Workflow for BOTA-polyimide synthesis and characterization.
Caption: Factors influencing the dielectric constant of polyimides.
References
A Comparative Guide to the X-ray Diffraction Analysis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride and one of its diimide derivatives. The objective is to offer a clear comparison of their structural parameters, supported by detailed experimental protocols and visualizations to aid in research and development.
Introduction
This compound is a rigid, tricyclic molecule that serves as a valuable building block in the synthesis of polymers and pharmacologically active compounds. Its well-defined stereochemistry and reactive anhydride groups make it an attractive scaffold for creating complex molecular architectures. Understanding the precise three-dimensional structure of this dianhydride and its derivatives is crucial for predicting their chemical behavior, designing new materials, and developing novel therapeutics. Single-crystal X-ray diffraction is the most powerful technique for elucidating these detailed atomic arrangements.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the parent dianhydride and a representative diimide derivative, N,N'-bis(p-phenylamino(phenyl))bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic diimide. This comparison highlights the structural changes that occur upon derivatization of the anhydride groups.
| Parameter | This compound[1] | N,N'-bis(p-phenylamino(phenyl))bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic diimide[2] |
| Formula | C₁₂H₈O₆ | C₃₆H₂₈N₄O₄ |
| Molecular Weight | 248.18 g/mol | 580.63 g/mol |
| Crystal System | Monoclinic | Not specified |
| Space Group | P2₁/n | Not specified |
| a (Å) | 7.627(2) | Not specified |
| b (Å) | 13.877(3) | Not specified |
| c (Å) | 9.823(2) | Not specified |
| α (°) | 90 | Not specified |
| β (°) | 100.68(2) | Not specified |
| γ (°) | 90 | Not specified |
| Volume (ų) | 1021.7(4) | Not specified |
| Z | 4 | Not specified |
| Temperature (K) | 296(2) | Not specified |
| Radiation | Mo Kα (λ = 0.71073 Å) | Not specified |
| R-factor | 0.042 | Not specified |
Experimental Protocols
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of organic compounds, based on the experimental details provided for the parent dianhydride[1].
1. Crystal Growth:
-
Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the parent dianhydride, colorless prism-like crystals were obtained from an aqueous solution[1].
2. Data Collection:
-
A single crystal of suitable size and quality is mounted on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and potential degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the diffraction spots are integrated and corrected for various factors, including absorption, Lorentz, and polarization effects.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Data Visualization and Analysis:
-
The final crystal structure is visualized using software such as OLEX2, Mercury, or Diamond.
-
Bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) are analyzed to understand the molecular conformation and crystal packing.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray diffraction analysis and the logical relationship for comparing the crystal structures of the dianhydride and its derivatives.
Conclusion
The X-ray diffraction data reveals the precise molecular geometry and packing of this compound and its derivatives. The rigid bicyclic framework is a common feature, while the substituents on the anhydride or resulting imide moieties significantly influence the intermolecular interactions and crystal packing. This comparative analysis provides a foundation for understanding the structure-property relationships in this class of compounds, which is essential for their application in materials science and drug discovery. The detailed experimental protocol and workflow diagrams serve as a valuable resource for researchers planning and executing X-ray diffraction studies.
References
A Comparative Analysis of Diamines for Polymerization with Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
An Objective Guide for Researchers in Polymer Chemistry and Materials Science
The synthesis of high-performance polyimides relies critically on the selection of appropriate monomers. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOTA) is an alicyclic dianhydride known for producing polyimides with excellent thermal stability, good solubility, and high optical transparency. The choice of the diamine co-monomer significantly influences the final properties of the polymer. This guide provides a comparative overview of various diamines for polymerization with BOTA, supported by experimental data from peer-reviewed studies.
The polymerization of BOTA with diamines typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted into the final polyimide through thermal or chemical imidization. The structure of the diamine plays a pivotal role in determining the polymer's chain packing, rigidity, and intermolecular interactions, which in turn dictate its macroscopic properties.
Comparative Performance Data
The following tables summarize the key performance indicators of polyimides synthesized from BOTA and a selection of aromatic diamines. These diamines include flexible ether-containing diamines and more rigid, substituted aromatic structures.
Table 1: Thermal Properties of BOTA-Based Polyimides
| Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) |
| 4,4'-Oxydianiline (ODA) | > 380 | > 450 |
| 1,3-Bis(4-aminophenoxy)benzene | < 380 | > 450 |
| BTD-MIMA | 355 | > 430 |
| BTD-HFA | 272 | 437 |
| BTD-FND | - | > 430 |
| BTD-TPM | - | > 430 |
Data synthesized from multiple sources. BTD is an abbreviation for this compound. The specific structures of MIMA, HFA, FND, and TPM diamines can be found in the cited literature.[1][2][3]
Table 2: Mechanical Properties of BOTA-Based Polyimide Films
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Various Aromatic Diamines | 52 - 96 | 1.5 - 2.6 | 3 - 11 |
This range represents typical values for a series of polyimides derived from a saturated analogue of BOTA and various aromatic diamines.[1]
Table 3: Optical and Dielectric Properties of BOTA-Based Polyimides
| Diamine | Cutoff Wavelength (nm) | Transparency (400-780 nm) | Dielectric Constant |
| Various Aromatic Diamines | < 320 | > 86% | 3.2 - 3.7 |
| 4,4'-Oxydianiline (ODA) | - | 94% | - |
Properties are for polyimides derived from a saturated analogue of BOTA.[1]
Experimental Protocols
A generalized two-step polymerization procedure for the synthesis of BOTA-based polyimides is outlined below. This protocol is based on methodologies reported in the literature.[1][2]
1. Synthesis of Poly(amic acid) Precursor:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the selected aromatic diamine (e.g., 2 mmol) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Once the diamine is fully dissolved, add an equimolar amount of BOTA dianhydride (2 mmol) to the solution in one portion.
-
Allow the reaction mixture to stir at room temperature for 14-24 hours under a continuous nitrogen stream to form a viscous poly(amic acid) solution.
2. Thermal Imidization:
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then subjected to a staged thermal curing process in an oven or under vacuum. A typical heating schedule is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
This process facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide film.
3. Characterization:
-
The chemical structure of the resulting polyimide can be confirmed using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
-
Thermal properties such as Tg and Td are determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
-
Mechanical properties of the polyimide films are measured using a universal testing machine.
-
Optical transparency is assessed using UV-Vis spectroscopy.
Visualizing the Process
The following diagrams illustrate the polymerization reaction and a typical experimental workflow.
References
A Comparative Guide to Validating the Purity of Commercial Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
The purity of monomers is a critical parameter that directly influences the reproducibility of polymer synthesis and the final properties of the resulting materials. This guide provides a comparative overview of methods to validate the purity of commercial Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a key building block for high-performance polyimides. Furthermore, it compares its performance with two common alternatives, Pyromellitic Dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).
Purity Comparison of Commercial Dianhydrides
The stated purity of commercial this compound and its alternatives can vary between suppliers. A summary of typical purity values is presented below. It is crucial for researchers to independently verify the purity of each batch to ensure the reliability of their results.
| Dianhydride | Supplier Example(s) | Stated Purity (%) | Analysis Method(s) |
| This compound | Sigma-Aldrich | 99% | Not Specified |
| TCI Chemicals | >98.0% (T) | Titration | |
| Thermo Scientific | 97% | Aqueous acid-base Titration | |
| Ossila | >99% | Not Specified | |
| Pyromellitic Dianhydride (PMDA) | Major Chemical Suppliers | ≥97% | Titration, HPLC |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | Major Chemical Suppliers | >99% | Gas Chromatography (GC), HPLC |
Experimental Protocols for Purity Validation
Accurate determination of dianhydride purity requires robust analytical methods. Due to the high reactivity of the anhydride groups and their susceptibility to hydrolysis, careful sample handling and appropriate analytical techniques are paramount.
Acid-Base Titration
This classic and cost-effective method determines the total anhydride content by hydrolyzing the dianhydride to its corresponding tetracarboxylic acid, which is then titrated with a standardized base.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the dianhydride sample into a clean Erlenmeyer flask.
-
Hydrolysis: Add 50 mL of a 1:1 (v/v) mixture of pyridine and deionized water to the flask. The pyridine acts as a catalyst for the hydrolysis.
-
Heating: Gently heat the mixture to 70-80°C and maintain for 30 minutes to ensure complete hydrolysis of the anhydride groups to carboxylic acid groups.
-
Cooling and Indicator Addition: Allow the solution to cool to room temperature. Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate the resulting acidic solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink endpoint is observed.
-
Calculation: The purity of the dianhydride is calculated using the following formula:
where:
-
V_NaOH is the volume of NaOH solution used in the titration (L).
-
M_NaOH is the molarity of the NaOH solution (mol/L).
-
MW_dianhydride is the molecular weight of the dianhydride (248.19 g/mol for this compound).
-
W_sample is the weight of the dianhydride sample (g).
-
The factor of 4 accounts for the four carboxylic acid groups formed from one molecule of the dianhydride.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the dianhydride from potential impurities, such as the corresponding tetracarboxylic acid (from hydrolysis) or other organic contaminants. Due to the high reactivity of dianhydrides, an indirect method involving derivatization is often preferred to improve stability and chromatographic performance.
Protocol (Indirect Method via Amine Derivatization):
-
Derivatization:
-
In a vial, accurately weigh approximately 10 mg of the dianhydride sample.
-
Add a known excess of a primary amine (e.g., aniline or 4-fluoroaniline) and a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide - DMF).
-
The reaction between the dianhydride and the amine forms a stable amic acid derivative.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the derivative absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: The purity is determined by calculating the area percentage of the derivatized dianhydride peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the dianhydride sample in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆). The use of aprotic solvents is crucial to prevent hydrolysis.
-
Analysis: Acquire the ¹H-NMR spectrum. The characteristic peaks for this compound should be observed. Impurities will present as additional peaks in the spectrum.
-
Interpretation: The integration of the peaks corresponding to the dianhydride and any impurities can be used to estimate their relative amounts.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of commercial this compound.
Caption: Workflow for purity validation of dianhydrides.
Performance Comparison of Derived Polyimides
The choice of dianhydride monomer significantly impacts the properties of the resulting polyimide. The rigid and non-planar structure of this compound imparts unique characteristics to its polyimides compared to those derived from the more conventional aromatic dianhydrides PMDA and 6FDA.
| Property | Polyimides from this compound | Polyimides from PMDA | Polyimides from 6FDA |
| Thermal Stability (Tg) | High (typically >300 °C)[1] | Very High (often >400 °C) | High (typically >300 °C) |
| Solubility | Generally good in organic solvents | Generally poor, requiring harsh solvents for processing | Excellent solubility in a wide range of organic solvents |
| Mechanical Properties | Good mechanical strength and modulus | High modulus and tensile strength, but can be brittle | Good mechanical properties with flexibility |
| Optical Transparency | Can produce colorless or near-colorless films | Often produce colored (yellow to brown) films | Excellent optical transparency, leading to colorless and transparent films |
| Dielectric Constant | Low | Moderate | Low, due to the presence of fluorine atoms |
Structure-Property Relationship
The following diagram illustrates the relationship between the chemical structure of the dianhydride monomers and the key properties of the resulting polyimides.
Caption: Dianhydride structure vs. polyimide properties.
References
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride: A Step-by-Step Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Handling Precautions
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is also sensitive to moisture.[4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles.[1][3] | To prevent eye irritation from dust particles.[1][3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1][3] |
| Respiratory Protection | Dust mask (e.g., N95 type) or use in a well-ventilated area.[1][2][3] | To prevent respiratory tract irritation from inhalation of dust.[1][3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and kept tightly closed to prevent moisture absorption and dust release.[1][4]
2. Spill Management:
-
In case of a spill, avoid generating dust.[3]
-
Mechanically sweep or shovel the spilled solid into a suitable container for disposal.[4][6]
-
Ensure the area is well-ventilated.[1]
-
Do not allow the chemical to enter drains or waterways.[1][3]
3. Labeling and Storage:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols (e.g., irritant).
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
4. Final Disposal:
-
Waste disposal should be conducted through a licensed and approved waste disposal company.[6]
-
The chemical waste is generally considered hazardous and should be disposed of at an industrial combustion plant or a designated hazardous waste facility in accordance with local, regional, and national regulations.[1][6]
-
Do not dispose of this chemical in regular laboratory trash or down the drain.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
Essential Safety and Handling Guide for Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1719-83-1). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3][4]
The signal word for this chemical is "Warning".[2][4]
Quantitative Data and Physical Properties
No specific occupational exposure limits, such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have been established for this substance.[1][5] Therefore, exposure should be minimized through the use of appropriate engineering controls and personal protective equipment.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₆ | [2][4][6][7] |
| Molecular Weight | 248.19 g/mol | [2][4][7] |
| CAS Number | 1719-83-1 | [1][2][6] |
| Appearance | White to cream crystals or powder | [6] |
| Melting Point | >300 °C | [2][8] |
| Storage Class | 11 (Combustible Solids) | [2][8] |
Operational Plan: Handling and Safety Protocols
A systematic approach is essential when working with this compound. The following protocols outline the necessary steps for safe handling, from preparation to disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Use a local exhaust ventilation system (e.g., fume hood) to control dust generation.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][7]
-
Hand Protection: Wear protective gloves.[1][2][7] Regularly inspect gloves for signs of degradation and replace them as needed.
-
Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a particulate filter device (EN 143).[1][2][8]
Step-by-Step Handling Protocol
Preparation:
-
Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS).
-
Designate Work Area: Clearly define the area where the chemical will be handled.
-
Assemble PPE: Put on all required PPE as listed above.
-
Prepare Equipment: Ensure all necessary equipment (spatulas, weighing paper, containers) is clean and readily available inside the fume hood.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4]
-
Weighing: If weighing is required, perform this task within a fume hood or a ventilated balance enclosure.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the work area.[1]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.[1][4]
-
Cleanup: Carefully sweep or take up the dry material mechanically and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust during cleanup.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[6]
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult or symptoms persist, seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]
Logistical Plan: Storage and Disposal
Storage
-
Keep the container tightly closed to protect from moisture.[6][9]
-
Some suppliers recommend handling and storing the contents under a nitrogen atmosphere.[6][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Disposal
-
This substance is classified as hazardous waste.[6]
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Dispose of the chemical and its container at an approved waste disposal plant or a hazardous waste collection point.[1][6] Do not dispose of it in standard trash or down the drain.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the chemical.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | C12H8O6 | CID 102679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride CAS 1719-83-1 | 843262 [merckmillipore.com]
- 4. spectrabase.com [spectrabase.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound, 97% 100 g | Buy Online [thermofisher.com]
- 7. Bicyclo 2.2.2 oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 99 1719-83-1 [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. ossila.com [ossila.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
